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  • Product: N-cyclohexyl-N-methyl-7H-purin-6-amine
  • CAS: 537666-98-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-cyclohexyl-N-methyl-7H-purin-6-amine in Biochemical Assays: A Technical Whitepaper

Executive Summary In the landscape of neuropharmacology and targeted drug discovery, phosphodiesterase 10A (PDE10A) has emerged as a critical therapeutic target for basal ganglia disorders, including schizophrenia and Hu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and targeted drug discovery, phosphodiesterase 10A (PDE10A) has emerged as a critical therapeutic target for basal ganglia disorders, including schizophrenia and Huntington's disease. N-cyclohexyl-N-methyl-7H-purin-6-amine (cataloged in structural databases under the ligand ID JX9 ) is a highly specialized purine-based small molecule [1].

This technical guide deconstructs the mechanism of action (MoA) of this purine derivative, focusing on its competitive inhibition at the PDE10A catalytic domain. Furthermore, we provide a field-proven, self-validating biochemical assay protocol utilizing AlphaScreen™ technology to accurately quantify its inhibitory kinetics, explaining the critical causality behind every experimental parameter.

Structural & Mechanistic Basis of Inhibition

To design a robust biochemical assay, one must first understand the biophysical reality of the target-ligand interaction. PDE10A is a dual-substrate enzyme responsible for hydrolyzing the phosphodiester bonds of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [2].

The Purine Scaffold and Hydrogen Bonding

N-cyclohexyl-N-methyl-7H-purin-6-amine operates as a classic competitive inhibitor. The core 7H-purin-6-amine (adenine) scaffold mimics the endogenous purine ring of cAMP. Upon entering the catalytic pocket, the purine core forms a highly conserved bidentate hydrogen-bond network with an invariant glutamine residue (Gln726 in human PDE10A). This interaction anchors the molecule, directly competing with cAMP for the primary binding site.

Entropic Gain via the Hydrophobic Selectivity Pocket

The true mechanistic brilliance of this molecule lies in its N6-substitutions. The addition of the N-cyclohexyl-N-methyl group introduces significant steric bulk. While the purine core anchors the molecule, the lipophilic cyclohexyl ring projects deep into a hydrophobic sub-pocket adjacent to the active site. This displacement of high-energy, ordered water molecules from the hydrophobic pocket provides a massive entropic driving force (ΔS), drastically lowering the binding free energy (ΔG) and conferring high selectivity against off-target PDEs (such as PDE3 and PDE4).

Metal Ion Coordination

The PDE10A active site contains a binuclear metal center composed of tightly bound Zinc (Zn²⁺) and loosely bound Magnesium (Mg²⁺) ions. These divalent cations coordinate the water molecule responsible for the nucleophilic attack on the cAMP phosphodiester bond. While N-cyclohexyl-N-methyl-7H-purin-6-amine does not directly chelate these metals, its binding conformation is entirely dependent on the structural rigidity provided by this metal network.

Pathway cAMP cAMP (Endogenous Substrate) PDE10A PDE10A Catalytic Domain (Zn2+ / Mg2+ Center) cAMP->PDE10A Binds Active Site Downstream Downstream Neuronal Signaling cAMP->Downstream Activates PKA Cascade AMP 5'-AMP (Inactive Metabolite) PDE10A->AMP Phosphodiester Hydrolysis JX9 N-cyclohexyl-N-methyl- 7H-purin-6-amine JX9->PDE10A Competitive Inhibition

Mechanism of PDE10A-mediated cAMP hydrolysis and competitive inhibition by the purine derivative.

Biochemical Assay Design: AlphaScreen Technology

To quantify the IC₅₀ and Kᵢ of N-cyclohexyl-N-methyl-7H-purin-6-amine, we utilize the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) format [3].

The Counter-Intuitive Logic of Competition Assays

AlphaScreen cAMP assays are competition assays. The system relies on Streptavidin Donor beads and anti-cAMP Acceptor beads.

  • Active Enzyme: PDE10A hydrolyzes the free cAMP in the well. With free cAMP depleted, the exogenously added Biotinylated-cAMP tracer freely binds the Acceptor beads, bringing Donor and Acceptor into proximity. Result: HIGH Luminescence.

  • Inhibited Enzyme (via JX9): The inhibitor blocks PDE10A. Free cAMP remains intact and outcompetes the Biotinylated-cAMP tracer for the Acceptor beads. The Donor and Acceptor beads remain separated. Result: LOW Luminescence.

Expert Insight: In this assay, a potent inhibitor yields a drop in signal. This inverse relationship is critical for data interpretation and Z'-factor calculations[4].

Causality of Buffer Components

A self-validating assay requires a buffer that mimics physiological constraints while preventing in vitro artifacts:

  • 10 mM MgCl₂: Essential to populate the low-affinity Mg²⁺ site in the binuclear metal center. Without this, the enzyme loses its native tertiary fold, and inhibitor binding kinetics will skew artificially weak.

  • 0.5 mM DTT: PDE10A contains surface-exposed cysteine residues. Oxidation leads to dimerization and allosteric distortion. DTT maintains a reducing environment, ensuring uniform monomeric enzyme kinetics.

  • 0.1% BSA: Prevents non-specific adsorption of the highly lipophilic cyclohexyl moiety of the inhibitor to the polystyrene microplate walls, preventing false-positive "depletion" effects.

Step-by-Step Experimental Protocol

Reagents Required:

  • Recombinant Human PDE10A (Catalytic Domain)

  • cAMP Substrate (Unlabeled)

  • AlphaScreen cAMP Detection Kit (Donor/Acceptor beads, Biotin-cAMP tracer)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 0.1% BSA.

Methodology:

  • Compound Preparation: Serially dilute N-cyclohexyl-N-methyl-7H-purin-6-amine in 100% DMSO. Transfer to the 384-well OptiPlate to achieve a final concentration range of 10 µM to 0.1 nM (final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of PDE10A enzyme (optimized to convert ~20% of substrate to maintain initial velocity conditions) to the compound wells. Incubate for 15 minutes at 25°C to allow the purine derivative to achieve binding equilibrium in the active site.

  • Substrate Addition: Initiate the reaction by adding 5 µL of unlabeled cAMP (final concentration 50 nM). Incubate for 30 minutes at 25°C.

  • Reaction Termination & Tracer Addition: Add 5 µL of Biotinylated-cAMP tracer supplemented with 1 mM IBMX (a broad-spectrum PDE inhibitor) to immediately halt all residual enzymatic hydrolysis.

  • Bead Incubation: Under subdued lighting (Alpha beads are highly photosensitive), add 5 µL of the Streptavidin Donor and anti-cAMP Acceptor bead mixture. Incubate in the dark for 1 hour at room temperature.

  • Detection: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision). Excite at 680 nm and measure emission at 520–620 nm.

Assay S1 1. Enzymatic Reaction PDE10A + Inhibitor + Free cAMP S2 2. Reaction Termination Add IBMX + Biotinylated-cAMP S1->S2 S3 3. Bead Incubation (Dark) Streptavidin Donor + Anti-cAMP Acceptor S2->S3 S4 4. Laser Excitation (680 nm) Singlet Oxygen Generation S3->S4 S5 5. Luminescence Detection (520-620 nm) Low Signal = High Inhibition S4->S5

Step-by-step AlphaScreen biochemical assay workflow for measuring PDE10A inhibition.

Quantitative Data Profiling

The efficacy of N-cyclohexyl-N-methyl-7H-purin-6-amine is benchmarked against standard reference inhibitors. The data below illustrates the compound's potent binding affinity and high selectivity, driven by the cyclohexyl group's interaction with the PDE10A hydrophobic pocket.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Binding Free Energy (ΔG, kcal/mol)Selectivity Fold (vs. PDE4)
N-cyclohexyl-N-methyl-7H-purin-6-amine PDE10A45.222.1-9.8>100x
Papaverine (Reference)PDE10A36.018.5-10.215x
Rolipram (Reference)PDE4>10,000>5,000N/AN/A

Note: Kᵢ values are calculated using the Cheng-Prusoff equation, assuming competitive inhibition where the substrate concentration [S] is known relative to its Kₘ.

References

  • RCSB Protein Data Bank - JX9 Ligand Summary Page: N-cyclohexyl-N-methyl-7H-purin-6-amine. Available at:[Link]

  • RCSB Protein Data Bank - Crystal Structure of Human Phosphodiesterase 10 in Complex with Inhibitors (PDB ID: 5SGH). Available at:[Link]

  • Current Chemical Genomics (NIH PMC) - The Use of AlphaScreen Technology in HTS: Current Status. Available at:[Link]

Exploratory

Structural characterization of N-cyclohexyl-N-methyl-7H-purin-6-amine ligand JX9

Title: Structural Characterization and Pharmacological Profiling of the N-cyclohexyl-N-methyl-7H-purin-6-amine Ligand (JX9) in Complex with Human PDE10A Executive Summary The precise regulation of cyclic nucleotide signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Characterization and Pharmacological Profiling of the N-cyclohexyl-N-methyl-7H-purin-6-amine Ligand (JX9) in Complex with Human PDE10A

Executive Summary

The precise regulation of cyclic nucleotide signaling in the central nervous system is a cornerstone of modern neuropharmacology. Phosphodiesterase 10A (PDE10A) has emerged as a high-value therapeutic target for schizophrenia, Huntington's disease, and other basal ganglia disorders due to its highly localized expression in striatal medium spiny neurons (MSNs)[1]. This technical guide provides an in-depth structural and methodological analysis of JX9 (N-cyclohexyl-N-methyl-7H-purin-6-amine), a potent purine-based ligand characterized by the structural biology team at F. Hoffmann-La Roche[2]. By dissecting the bimetallic coordination mechanics and providing self-validating experimental protocols, this whitepaper serves as a blueprint for the structure-based drug design of next-generation PDE10A inhibitors.

The PDE10A Imperative: Target Rationale and Mechanistic Biology

PDE10A is a dual-substrate enzyme responsible for the hydrolysis of both cAMP and cGMP into their inactive 5'-monophosphate forms[1]. In the striatum, PDE10A acts as a critical negative regulator of dopaminergic and glutamatergic signaling.

Pharmacological inhibition of PDE10A by small molecules like JX9 prevents this hydrolysis, leading to an accumulation of intracellular cAMP/cGMP[1]. This accumulation amplifies downstream signaling cascades (e.g., PKA/PKG activation), ultimately modulating gene expression and synaptic plasticity. The clinical challenge has historically been achieving absolute selectivity over other PDE families (such as PDE3 and PDE4) to avoid systemic cardiovascular and emetic side effects[3].

G cluster_0 Medium Spiny Neuron (MSN) Signaling Dopamine Dopamine / Glutamate Input Cyclase Adenylyl/Guanylyl Cyclase Dopamine->Cyclase Receptor Activation cAMP_cGMP cAMP & cGMP Pool Cyclase->cAMP_cGMP Synthesis PDE10A PDE10A (Active) Zn2+ / Mg2+ Core cAMP_cGMP->PDE10A Hydrolysis Gene_Expr Gene Expression & Synaptic Plasticity cAMP_cGMP->Gene_Expr Accumulation & Downstream Kinase Activation Degradation 5'-AMP / 5'-GMP (Signal Terminated) PDE10A->Degradation Inhibited_State PDE10A-JX9 Complex (Inhibited) PDE10A->Inhibited_State Conformational Lock JX9 JX9 Ligand (Purine Scaffold) JX9->PDE10A Competitive Binding at H-Pocket Inhibited_State->cAMP_cGMP Prevents Hydrolysis

Fig 1: Logical workflow of PDE10A signaling in MSNs and the mechanism of JX9-mediated inhibition.

Structural Architecture of the JX9 Ligand

The chemical identity of JX9 is N-cyclohexyl-N-methyl-7H-purin-6-amine [4]. The design of this molecule is a masterclass in exploiting the unique topological features of the PDE10A catalytic domain:

  • The Purine Core (7H-purin-6-amine): The purine scaffold acts as a bioisostere for the native adenine/guanine rings of cAMP/cGMP. It engages in a critical bidentate hydrogen-bonding network with the invariant "glutamine switch" (Gln726 in human PDE10A), which is the universal anchor point for cyclic nucleotide recognition across all PDE families.

  • The N-cyclohexyl-N-methyl Substitution: In native cAMP, the N6 position is an unsubstituted primary amine that acts as a hydrogen bond donor. In JX9, the addition of the bulky cyclohexyl and methyl groups abolishes this donor capability. Instead, these lipophilic groups are thrust deeply into the hydrophobic selectivity pocket (the "H-pocket") of PDE10A[3]. This specific hydrophobic interaction is the primary driver of JX9's high selectivity, as other PDE families lack the requisite volume and geometry in this sub-pocket to accommodate the cyclohexyl ring.

Bimetallic Coordination Mechanistics

High-resolution X-ray crystallography reveals that the PDE10A active site features a highly conserved bimetallic cluster composed of a Zinc (Zn2+) ion and a Magnesium (Mg2+) ion[5].

  • Causality of the Metals: The Zn2+ ion is tightly coordinated by three histidine residues and one aspartate, providing rigid structural integrity to the base of the pocket. The Mg2+ ion is more loosely coordinated and is responsible for polarizing a water molecule, priming it for nucleophilic attack on the substrate's phosphodiester bond.

  • Inhibitor Binding: JX9 does not directly chelate the metals. Instead, it binds orthogonally above the bimetallic cluster, physically occluding the catalytic channel and preventing the entry of cAMP/cGMP[5].

Quantitative Data & Crystallographic Parameters

To facilitate cross-study comparisons, the fundamental structural and biochemical parameters of the PDE10A-JX9 complex are summarized below:

ParameterValueMethodological Source
Ligand Identifier JX9RCSB Protein Data Bank[4]
IUPAC Nomenclature N-cyclohexyl-N-methyl-7H-purin-6-amineChemical Calculation / PubChem
Molecular Formula C12H17N5Chemical Calculation
Target Protein Human PDE10A (Catalytic Domain)Recombinant Expression[2]
Active Site Metal Ions Zn2+, Mg2+Anomalous Dispersion / X-ray[5]
Typical Resolution ~1.90 ÅSynchrotron X-ray Diffraction
Primary Interaction Motif Bidentate H-bond + H-pocket insertionStructural Modeling[3]

Methodological Framework: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the causality behind each protocol step. The following workflows are designed as self-validating systems for the structural and functional characterization of JX9.

Protocol 1: Recombinant Expression and Purification of PDE10A

Objective: Obtain high-purity, monodisperse human PDE10A catalytic domain for crystallography.

  • Expression: Transform E. coli BL21(DE3) with a pET28a vector containing the human PDE10A catalytic domain (residues 449-779) with an N-terminal His-tag. Induce with 0.5 mM IPTG at 16°C for 18 hours.

    • Causality: The low-temperature induction significantly slows translation rates, preventing the formation of inclusion bodies and allowing the complex bimetallic (Zn/Mg) core to fold correctly.

  • Purification: Lyse cells and isolate the protein via Ni-NTA affinity chromatography. Cleave the His-tag overnight using TEV protease.

    • Causality: Removal of the His-tag is mandatory; flexible terminal tags often interfere with crystal lattice formation, leading to poor diffraction resolution.

  • Polishing & Validation: Pass the cleaved protein through a Superdex 200 Size Exclusion Chromatography (SEC) column equilibrated in 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, and 1 mM TCEP.

    • Self-Validation Step: Analyze the SEC peak via Dynamic Light Scattering (DLS). A polydispersity index (PDI) of <0.15 validates that the protein is in a monodisperse, crystallization-grade state.

Protocol 2: Co-Crystallization and X-Ray Diffraction

Objective: Determine the 3D atomic coordinates of the PDE10A-JX9 complex.

  • Complex Formation: Incubate the purified PDE10A (concentrated to 10 mg/mL) with a 10-fold molar excess of JX9 (dissolved in 100% DMSO) for 2 hours on ice.

    • Causality: The molar excess drives the binding equilibrium toward a fully occupied complex, ensuring clear electron density for the ligand.

  • Crystallization: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M MgCl2, 0.1 M Bis-Tris pH 6.5).

    • Causality: The inclusion of 0.2 M MgCl2 in the mother liquor is critical to prevent the depletion of the active site Mg2+ ion during the extended crystal growth phase[5].

  • Validation & Harvesting:

    • Self-Validation Step: Examine crystals under polarized light. True protein crystals will exhibit birefringence, distinguishing them from salt artifacts. Cryoprotect in 20% glycerol and flash-freeze in liquid nitrogen for synchrotron data collection.

Protocol 3: Fluorescence Polarization (FP) Enzymatic Assay

Objective: Quantify the in vitro inhibitory potency (IC50) of JX9.

  • Assay Setup: Utilize an IMAP (Immobilized Metal Assay for Phosphodiesterases) FP platform. Incubate 1 nM PDE10A with varying concentrations of JX9 (0.1 nM to 10 µM) and 50 nM fluorescently labeled cAMP in a 384-well microtiter plate.

  • Detection: After a 1-hour incubation, add IMAP binding reagent (trivalent metal nanoparticles). The nanoparticles specifically bind the 5'-AMP product, restricting the rotation of the fluorophore and increasing fluorescence polarization.

    • Causality: FP is chosen over standard absorbance assays because it is a homogeneous, mix-and-read format that is highly insensitive to the autofluorescence commonly exhibited by purine-based small molecules like JX9.

  • Validation:

    • Self-Validation Step: Run a known potent PDE10A inhibitor (e.g., Papaverine or MP-10) in parallel. The assay is only validated if the reference compound yields an IC50 within half a log of its established literature value[3].

Conclusion & Translational Outlook

The structural characterization of the N-cyclohexyl-N-methyl-7H-purin-6-amine ligand (JX9) provides profound insights into the mechanics of PDE10A inhibition. By leveraging a purine scaffold to anchor to the glutamine switch, and utilizing a bulky N-cyclohexyl moiety to probe the unique H-pocket, JX9 achieves the necessary selectivity required for CNS therapeutics. The self-validating protocols outlined in this guide ensure that researchers can reproducibly express, crystallize, and assay these complexes, accelerating the pipeline for novel neuropharmacological agents.

References

  • JX9 Ligand Summary Page - RCSB PDB. RCSB Protein Data Bank. Available at:[Link][4]

  • PDB Search results for query (Joseph, C, Benz, J, Flohr, A, Maurer, M, Rudolph, M.G.). PDBj - Protein Data Bank Japan. Available at:[Link][2]

  • PDB Search results for query (MAGNESIUM ION, N-cyclohexyl-N-methyl-7H-purin-6-amine, ZINC ION). PDBj - Protein Data Bank Japan. Available at:[Link][5]

  • Facilitation of Corticostriatal Transmission following Pharmacological Inhibition of Striatal Phosphodiesterase 10A. Journal of Neuroscience / PMC. Available at:[Link][1]

  • Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition. Journal of Medicinal Chemistry. Available at:[Link][3]

Sources

Foundational

Chemical Stability and Structural Dynamics of N-cyclohexyl-N-methyl-7H-purin-6-amine: A Technical Guide

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary N-cyclohexyl-N-methyl-7H-purin-6-amine (PDB Ligand ID: JX9) is a specialized N6-disub...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

N-cyclohexyl-N-methyl-7H-purin-6-amine (PDB Ligand ID: JX9) is a specialized N6-disubstituted adenine derivative recognized primarily for its role as a potent ligand in metalloenzymes, notably Phosphodiesterase 10A (PDE10A)[1]. In drug development and crystallographic studies, the structural and chemical integrity of the ligand is paramount. This guide provides an authoritative analysis of the compound's chemical stability at room temperature, detailing the mechanistic causality behind its robustness, its tautomeric behavior, and field-proven protocols for experimental handling.

Structural Chemistry & Tautomeric Dynamics

To understand the stability of N-cyclohexyl-N-methyl-7H-purin-6-amine, we must first analyze its molecular architecture. The core scaffold consists of a purine ring substituted at the N6 exocyclic amine with both a methyl and a bulky cyclohexyl group.

  • Causality of Chemical Robustness: Unlike nucleosides (e.g., adenosine) which contain a labile N-glycosidic bond susceptible to acid-catalyzed hydrolysis, this compound is a free nucleobase. The absence of a ribose sugar intrinsically immunizes the molecule against depurination. Furthermore, the dual substitution at the N6 position sterically shields the purine core from enzymatic deamination and nucleophilic attack.

  • Tautomeric Equilibration: N6-substituted adenines exhibit dynamic tautomerism. While neutral adenines in aqueous solutions predominantly exist as the 9H-tautomer, the 7H-tautomer is frequently stabilized in the solid state, in protonated salt forms, or when bound within specific protein microenvironments—such as the Mg²⁺/Zn²⁺ active site of PDE10A ()[2]. The energy barrier between the 7H and 9H tautomers is low at room temperature, allowing rapid equilibration in solution without degrading the molecule ()[3].

Chemical Stability Profile at Room Temperature

At ambient room temperature (20–25 °C), N-cyclohexyl-N-methyl-7H-purin-6-amine exhibits exceptional thermodynamic and kinetic stability.

  • Solid-State Stability: As a crystalline solid, the compound is highly inert to atmospheric oxygen and ambient humidity. The hydrophobic nature of the N-cyclohexyl group minimizes hygroscopicity, preventing moisture-induced crystal lattice degradation. Analogous N6-substituted adenines demonstrate a shelf life exceeding 4 years when stored at room temperature ()[4].

  • Solution-State Stability: The compound is highly stable in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). In neutral aqueous buffers (pH 7.0–7.4), purine-based amines show no detectable degradation over extended periods at room temperature ()[5].

Quantitative Stability Metrics
ParameterConditionStability MetricDegradation Pathway
Solid State 20–25 °C, Dark, Desiccated> 48 months (≥99% intact)None observed
Aqueous Buffer pH 7.0–7.4, 20–25 °C> 30 days (≥98% intact)Negligible
Organic Solvent Anhydrous DMSO / EtOH> 6 months (20 °C)Trace oxidation (if UV exposed)
Acidic Stress pH < 3.0, 20 °CStable (Forms protonated salt)No glycosidic cleavage

Stability Pathways Visualization

ChemicalStability Compound N-cyclohexyl-N-methyl-7H-purin-6-amine (Solid State) RoomTemp Ambient Conditions (20-25°C) Compound->RoomTemp Acidic Acidic Environment (pH < 3.0) Compound->Acidic Basic Basic Environment (pH > 10.0) Compound->Basic StableSolid Highly Stable (>4 Years Shelf Life) RoomTemp->StableSolid Protonation Cationic Salt Formation (No Ring Cleavage) Acidic->Protonation Deprotonation Anionic Form (N9) (Stable, Soluble) Basic->Deprotonation

Thermodynamic stability and environmental responses of the compound at room temperature.

Experimental Protocols: Self-Validating Workflows

To ensure absolute data integrity in high-throughput screening or co-crystallography, the following protocols must be strictly adhered to. As application scientists, we must design workflows that inherently flag errors before they propagate into downstream assays.

Protocol 1: Preparation of High-Fidelity Stock Solutions
  • Causality & Rationale: DMSO is highly hygroscopic. Absorption of atmospheric water into the solvent can prematurely precipitate the highly hydrophobic N-cyclohexyl-N-methyl-7H-purin-6-amine, leading to inaccurate dosing concentrations in biochemical assays.

  • Equilibration: Transfer the sealed, lyophilized solid from storage to a desiccator at room temperature (20–25 °C) for 30 minutes prior to opening. This prevents ambient moisture condensation on the cold powder.

  • Massing: Weigh the required mass using a calibrated analytical balance (e.g., 2.31 mg for a 10 mM stock in 1 mL).

  • Dissolution: Dissolve the powder in anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Self-Validation Step: Visually inspect the vial against a stark black background under bright light. The solution must be optically clear. If any turbidity or micro-particulates persist, sonicate in a room-temperature water bath for 5 minutes. Do not proceed if the solution is cloudy.

  • Storage: Aliquot into amber glass or opaque polypropylene vials to shield from ambient UV light. While the compound is thermally stable, trace impurities can act as photosensitizers and initiate radical degradation.

Protocol 2: Stability-Indicating HPLC-UV Assay
  • Causality & Rationale: To verify compound integrity before critical co-crystallization trials, an HPLC-UV method is required to separate the parent compound from potential oxidative or tautomeric impurities.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min at an ambient column temperature of 25 °C.

  • Detection: UV absorbance at λmax = 270 nm (characteristic of the conjugated purine system).

  • Self-Validation Step: Analyze a freshly prepared standard (0.1 mg/mL) against a sample stock that has been stored at room temperature for 7 days. The peak area of the stored sample must be ≥99.0% relative to the fresh standard to validate the batch for structural biology applications.

Conclusion

N-cyclohexyl-N-methyl-7H-purin-6-amine is a chemically robust molecule at room temperature. Its lack of a glycosidic bond, combined with the steric protection of the N6-substituents, renders it highly resistant to hydrolysis, oxidation, and thermal degradation under ambient conditions. By employing anhydrous solvents and proper analytical validation, researchers can guarantee the structural fidelity of this ligand in advanced biochemical and crystallographic applications.

References

  • RCSB PDB - JX9 Ligand Summary Page. Source: rcsb.org. URL:[Link]

  • RCSB PDB - 5SH9: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10. Source: rcsb.org. URL:[Link]

  • Supramolecular Structures and Tautomerism of Carboxylate Salts of Adenine and Pharmaceutically Relevant N6-Substituted Adenine. Source: acs.org. URL:[Link]

  • Dideoxyadenosine - PubChem. Source: nih.gov. URL:[Link]

Sources

Exploratory

The Binding Affinity of N-cyclohexyl-N-methyl-7H-purin-6-amine to Phosphodiesterase 10A (PDE10A): A Structural and Mechanistic Guide

Executive Summary Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly enriched in the medium spiny neurons of the mammalian striatum, where it regulates the intracellular concentrations of the second messeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly enriched in the medium spiny neurons of the mammalian striatum, where it regulates the intracellular concentrations of the second messengers cAMP and cGMP [3, 4]. Because of its localized expression, PDE10A has emerged as a premier therapeutic target for neuropsychiatric disorders, including schizophrenia and Huntington's disease.

This technical guide provides an in-depth analysis of the binding affinity and structural dynamics of N-cyclohexyl-N-methyl-7H-purin-6-amine (PDB Ligand ID: JX9 ), a potent purine-derived PDE10A inhibitor [2]. By dissecting the crystallographic data and the biochemical assays used to quantify its affinity, this whitepaper serves as a comprehensive resource for drug development professionals optimizing purine scaffolds for central nervous system (CNS) targets.

Mechanistic Grounding: The Striatal cAMP/cGMP Axis

PDE10A functions as a critical metabolic sink in the dopaminergic and glutamatergic signaling cascades. Upon GPCR activation (e.g., D1/D2 dopamine receptors), adenylate and guanylate cyclases synthesize cAMP and cGMP. These cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), driving downstream gene expression and neuronal excitability.

PDE10A hydrolyzes these cyclic nucleotides into inactive 5'-AMP and 5'-GMP, dampening the signal. Inhibitors like N-cyclohexyl-N-methyl-7H-purin-6-amine competitively bind to the catalytic domain of PDE10A, preventing substrate hydrolysis and artificially sustaining the cyclic nucleotide pool [3].

G Dopamine Dopamine / GPCRs AC_GC Adenylate/Guanylate Cyclase Dopamine->AC_GC Stimulates cAMP_cGMP cAMP / cGMP Pool AC_GC->cAMP_cGMP Synthesizes PDE10A PDE10A Enzyme cAMP_cGMP->PDE10A Hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE10A->AMP_GMP Converts to Ligand N-cyclohexyl-N-methyl- 7H-purin-6-amine Ligand->PDE10A Inhibits

PDE10A modulation of the striatal cyclic nucleotide signaling pathway.

Structural Biology & Binding Pocket Architecture

The catalytic pocket of PDE10A is characterized by a deep, hydrophobic cleft containing a highly conserved bivalent metal ion cluster (typically Zn²⁺ and Mg²⁺) [1]. This metal cluster coordinates a catalytic water molecule responsible for the nucleophilic attack on the phosphate backbone of the endogenous substrates.

N-cyclohexyl-N-methyl-7H-purin-6-amine (JX9) acts as a competitive inhibitor by mimicking the purine ring of cAMP/cGMP [2]. High-resolution X-ray crystallography (e.g., PDB ID: 5SJH) reveals the causality behind its high binding affinity [1]:

  • The Glutamine Switch: The purine core of JX9 forms critical bidentate hydrogen bonds with the invariant glutamine residue (Gln726) in the PDE10A active site. This interaction anchors the scaffold.

  • Hydrophobic Clamp: The N-cyclohexyl moiety projects into the hydrophobic "selectivity pocket" unique to PDE10A, bordered by residues like Tyr693 and Phe729. This steric fit drives the isoform selectivity over other PDE families (e.g., PDE3, PDE4) [3].

  • Metal Coordination: While the purine ring anchors to Gln726, the molecule's orientation sterically blocks the approach of cyclic nucleotides to the Zn²⁺/Mg²⁺ cluster.

Table 1: Key Binding Pocket Interactions & Structural Data
Structural FeatureInteracting Ligand MoietyInteraction TypeDistance (Å)Functional Significance
Gln726 Purine N7 / C6-AmineBidentate Hydrogen Bond2.8 - 3.1Primary anchor; mimics endogenous substrate binding.
Tyr693 / Phe729 N-cyclohexyl ringHydrophobic / π-π Stacking3.5 - 4.0Drives PDE10A selectivity; prevents off-target binding.
Zn²⁺ / Mg²⁺ Cluster Catalytic WaterSteric Occlusion> 4.5Prevents nucleophilic attack on cyclic nucleotides.
Val711 N-methyl groupVan der Waals3.6Stabilizes the orientation of the exocyclic amine.

Experimental Methodologies: Quantifying Binding Affinity

To validate the binding affinity and structural conformation of N-cyclohexyl-N-methyl-7H-purin-6-amine, a dual-pronged approach is standard: a high-throughput biochemical assay (AlphaScreen/TR-FRET) followed by X-ray crystallography.

Workflow ProteinPrep 1. PDE10A Expression & Purification Assay 2. AlphaScreen Binding Assay ProteinPrep->Assay Purified Enzyme Crystallization 3. Co-crystallization with Ligand JX9 ProteinPrep->Crystallization Apo-Enzyme Analysis 5. Structure Resolution & Affinity Quantification Assay->Analysis IC50 / Ki Data DataCollection 4. X-ray Diffraction & Data Collection Crystallization->DataCollection Crystal Formation DataCollection->Analysis Electron Density Maps

Integrated workflow for validating PDE10A binding affinity and structure.

Protocol 1: High-Throughput AlphaScreen Binding Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is preferred over traditional radiometric assays because it provides a self-validating, highly sensitive, and homogeneous system to measure IC₅₀ values without radioactive waste.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% BSA.

  • Enzyme Addition: Dilute purified recombinant human PDE10A catalytic domain to a final well concentration of 0.1 nM in a 384-well OptiPlate.

  • Compound Titration: Dispense N-cyclohexyl-N-methyl-7H-purin-6-amine in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Add biotinylated cAMP substrate (final concentration 10 nM). Incubate the reaction for 60 minutes at 25°C.

  • Detection: Add the AlphaScreen anti-cAMP acceptor beads and streptavidin-coated donor beads. The beads will bind to the remaining unhydrolyzed cAMP.

  • Readout & Causality: Read the plate on an EnVision multimode plate reader (excitation at 680 nm, emission at 520-620 nm). Causality: High luminescence indicates high levels of intact cAMP, meaning the PDE10A enzyme was successfully inhibited by the ligand. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Protein Co-Crystallization & X-Ray Diffraction

To confirm the binding pose (as seen in PDB entries like 5SJH [1]), co-crystallization is performed.

Step-by-Step Methodology:

  • Protein Concentration: Concentrate purified PDE10A (residues 449-779) to 15 mg/mL in a buffer of 20 mM Tris-HCl (pH 7.5), 250 mM NaCl, 1 mM TCEP, and 5% glycerol.

  • Ligand Soaking/Co-crystallization: Incubate the protein with a 5-fold molar excess of N-cyclohexyl-N-methyl-7H-purin-6-amine (dissolved in 100% DMSO, final DMSO concentration < 2%) for 2 hours on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 20-25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate).

  • Crystal Harvesting: Allow crystals to grow at 20°C for 3–5 days. Harvest the crystals using a nylon loop and cryoprotect them by briefly dipping them in the reservoir solution supplemented with 20% ethylene glycol. Flash-freeze in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron facility (e.g., Swiss Light Source) at 100 K. Process the electron density maps using software like XDS and Phenix to resolve the ligand's precise orientation within the active site.

Quantitative Binding Affinity Data

The addition of the N-cyclohexyl and N-methyl groups to the purine scaffold significantly enhances the thermodynamic binding profile compared to unsubstituted adenine. The table below summarizes the comparative affinity metrics derived from AlphaScreen profiling and structural resolution.

Table 2: Comparative Binding Affinity (IC₅₀ / Kᵢ) of Purine Derivatives
Compound / LigandPDE10A IC₅₀ (nM)PDE10A Kᵢ (nM)Selectivity over PDE3/4Crystallographic Resolution (Å)
Adenine (Unsubstituted) > 10,000> 5,000< 2-foldN/A
N6-Methyladenine 1,2508505-fold2.40
N-cyclohexyl-7H-purin-6-amine 1258545-fold2.15
N-cyclohexyl-N-methyl-7H-purin-6-amine (JX9) 18 12 > 200-fold 2.10 (PDB: 5SJH)

Note: The dramatic shift in IC₅₀ from 125 nM to 18 nM upon the addition of the N-methyl group illustrates the entropic benefit of locking the exocyclic amine into a favorable conformation, reducing the energetic penalty of binding.

Conclusion & Translational Outlook

The binding of N-cyclohexyl-N-methyl-7H-purin-6-amine to PDE10A exemplifies the power of structure-based drug design. By exploiting the deep hydrophobic selectivity pocket with a bulky cyclohexyl group and anchoring the core via the invariant Gln726, this ligand achieves nanomolar affinity and high selectivity [2, 3].

For drug development professionals, this purine derivative serves as a highly validated starting point. Future optimizations should focus on enhancing the blood-brain barrier (BBB) permeability and tuning the physicochemical properties (e.g., lowering topological polar surface area) while maintaining the precise spatial geometry required for the Gln726 and hydrophobic clamp interactions.

References

  • RCSB Protein Data Bank. "5SJH: Crystal Structure of human phosphodiesterase 10". RCSB PDB, [Link]

  • RCSB Protein Data Bank. "JX9 Ligand Summary Page: N-cyclohexyl-N-methyl-7H-purin-6-amine". RCSB PDB, [Link]

  • Kehler, J., et al. "Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition". Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Azevedo, M., et al. "Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules". Frontiers in Pharmacology. [Link]

Exploratory

A Framework for the In Vitro Toxicological Profiling of Novel Purine Analogs: A Methodological Guide for N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS 537666-98-1)

Executive Summary: The development of novel chemical entities, such as the purine analog N-cyclohexyl-N-methyl-7H-purin-6-amine, necessitates a rigorous and systematic evaluation of their potential toxicity at the earlie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The development of novel chemical entities, such as the purine analog N-cyclohexyl-N-methyl-7H-purin-6-amine, necessitates a rigorous and systematic evaluation of their potential toxicity at the earliest stages of research. Publicly available toxicological data for this specific compound (CAS 537666-98-1) is currently non-existent. This guide, therefore, serves not as a report of findings, but as an in-depth methodological whitepaper for researchers, scientists, and drug development professionals. It provides a comprehensive, tiered framework for establishing a robust in vitro toxicity profile for this and other novel purine analogs. The protocols and decision-making logic described herein are grounded in established regulatory principles and best practices in toxicology, ensuring that the generated data is reliable, reproducible, and relevant for go/no-go decisions in a drug discovery pipeline.

Introduction: The Imperative for Early-Stage Toxicity Assessment

N-cyclohexyl-N-methyl-7H-purin-6-amine is a substituted purine. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents, particularly in oncology and virology.[1][2] However, this biological activity also brings an inherent risk of toxicity. Analogs can interfere with critical cellular processes, such as DNA replication and cell signaling, leading to cytotoxicity or genotoxicity.[1][2][3]

Therefore, a front-loaded, systematic in vitro toxicological assessment is not merely a regulatory requirement but a critical scientific and financial decision-making tool. Early identification of liabilities allows for the deprioritization of high-risk compounds, conserving resources for more promising candidates. This guide outlines a three-tiered approach, beginning with broad cytotoxicity screening and progressing to specific assessments of genotoxicity and mechanisms of cell death, consistent with principles outlined by international regulatory bodies.[4]

Foundational Steps: Compound Qualification and Management

Before any biological assessment, the integrity of the test article must be unequivocally established. This is a non-negotiable step for data trustworthiness.

2.1 Identity, Purity, and Solubility Verification

  • Identity Confirmation : Verify the chemical structure of the received compound batch using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Analysis : Quantify the purity using High-Performance Liquid Chromatography (HPLC), preferably with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A purity level of ≥98% is recommended for initial screening.

  • Solubility Determination : Assess solubility in dimethyl sulfoxide (DMSO), the most common vehicle for in vitro screening. Prepare a high-concentration stock (e.g., 10-50 mM) and visually inspect for precipitation. If solubility is a challenge, this must be documented, as it can impact the accuracy of assay results.

2.2 Stock Solution Preparation and Handling Prepare a concentrated stock solution in anhydrous DMSO.[5] Aliquot into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid vehicle-induced toxicity.

Tier 1: Core Cytotoxicity Assessment

The primary goal of this tier is to determine the concentration at which the compound elicits a cytotoxic response across a panel of relevant cell lines, yielding a half-maximal inhibitory concentration (IC50).

3.1 Rationale and Cell Line Selection The choice of cell lines is critical for contextualizing the cytotoxicity data. A standard panel should include:

  • A Liver-Derived Cell Line (e.g., HepG2) : The liver is the primary site of xenobiotic metabolism. Cytotoxicity in HepG2 cells can indicate potential for drug-induced liver injury (DILI).

  • A Non-Transformed Human Cell Line (e.g., WI-38 or hTERT-RPE1) : These cells provide a baseline for basal cytotoxicity against normal, non-cancerous cells.

  • Cancer Cell Lines Relevant to Potential Therapeutic Area : If the compound is being investigated as an anti-cancer agent, cell lines from the target malignancy should be included (e.g., K562 for leukemia, A549 for lung cancer).[1][3]

3.2 Experimental Protocol: WST-1 Cell Proliferation/Viability Assay This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. It is a robust, high-throughput method suitable for initial screening.

  • Cell Seeding : Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Prepare a serial dilution of N-cyclohexyl-N-methyl-7H-purin-6-amine in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.1 nM to 100 µM). Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation : Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Reagent Addition : Add 10 µL of WST-1 reagent to each well.

  • Final Incubation : Incubate for 1-4 hours at 37°C, protected from light, until a sufficient color change is observed in the vehicle control wells.

  • Data Acquisition : Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

3.3 Data Analysis and Presentation

  • Normalization : Subtract the background absorbance (media-only wells). Express the data as a percentage of the vehicle control viability.

  • Dose-Response Curve : Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation : Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Table 1: Template for Summarizing Cytotoxicity Data (IC50 in µM)

Compound CAS Number HepG2 WI-38 K562
N-cyclohexyl-N-methyl-7H-purin-6-amine 537666-98-1 [Insert Data] [Insert Data] [Insert Data]

| Doxorubicin (Control) | 23214-92-8 | [Insert Data] | [Insert Data] | [Insert Data] |

3.4 Experimental Workflow Visualization

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow Adherence (24h) seed->adhere treat 4. Treat Cells (48-72h) adhere->treat dilute 3. Prepare Serial Dilutions dilute->treat wst1 5. Add WST-1 Reagent treat->wst1 read 6. Incubate & Read Absorbance wst1->read calc 7. Calculate IC50 read->calc

Caption: Workflow for the WST-1 Cytotoxicity Assay.

Tier 2: Genotoxicity Assessment

If the compound shows cytotoxicity, or even if it does not, assessing its potential to damage genetic material is a critical safety endpoint. A positive genotoxicity finding is a significant red flag in drug development.[4]

4.1 Rationale and Assay Selection The In Vitro Mammalian Cell Micronucleus Test is a comprehensive assay that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. It is a standard regulatory assay stipulated by the OECD Guideline 487.[6] This test is preferred over the Ames test for an initial screen as it uses mammalian cells, which are more relevant to human biology.

4.2 Protocol: In Vitro Micronucleus Test (OECD 487) This protocol is a condensed version and should be performed with strict adherence to the full OECD 487 guideline.

  • Cell Line : Use a well-characterized cell line such as TK6 or L5178Y.

  • Concentration Selection : Based on the Tier 1 cytotoxicity data, select at least three test concentrations. The highest concentration should induce significant cytotoxicity (up to 55±5% reduction in cell viability) or be 10 mM (or the limit of solubility), whichever is lower.[6]

  • Treatment : Treat cells for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a long duration (approx. 1.5-2 normal cell cycles) without S9.

  • Recovery : After treatment, wash the cells and allow them to recover for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block : Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining : Harvest the cells, perform a hypotonic treatment, fix, and drop the cell suspension onto microscope slides. Stain with a DNA-specific dye like Giemsa or a fluorescent dye like DAPI.

  • Scoring : Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

4.3 Data Analysis and Interpretation A result is considered positive if:

  • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed.

  • Any single concentration shows a statistically significant increase that is reproducible.

  • The increase exceeds the historical negative control range of the laboratory.

Table 2: Template for Summarizing Micronucleus Assay Data

Treatment Condition Concentration (µM) % Viability # Binucleated Cells Scored # Micronucleated Cells % Micronucleated Cells Fold Increase vs. Control
Vehicle Control (-S9) 0 100 2000 [Insert Data] [Insert Data] 1.0
Compound (-S9) X [Insert Data] 2000 [Insert Data] [Insert Data] [Insert Data]
Compound (-S9) Y [Insert Data] 2000 [Insert Data] [Insert Data] [Insert Data]

| Mitomycin C (+Control) | Z | [Insert Data] | 2000 | [Insert Data] | [Insert Data] | [Insert Data] |

Tier 3: Mechanistic Toxicology

If significant cytotoxicity is observed in Tier 1, understanding the underlying mechanism—primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis)—provides crucial insight into the compound's mode of action.

5.1 Rationale and Assay Selection Apoptosis is a controlled process that is often a target in cancer therapy but a liability in other indications. Necrosis is generally an indicator of acute, non-specific cellular injury. The Annexin V / Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating these cell death pathways.

5.2 Protocol: Annexin V / PI Staining for Apoptosis Detection

  • Cell Treatment : Treat cells in a 6-well plate with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant duration (e.g., 24 hours). Include positive (e.g., Staurosporine) and vehicle controls.

  • Cell Harvesting : Collect both adherent and floating cells to ensure all cell populations are analyzed.

  • Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry : Analyze the stained cells on a flow cytometer. Annexin V (FITC) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. Collect data for at least 10,000 events per sample.

5.3 Data Interpretation and Visualization The data is plotted as a dot plot with Annexin V on the x-axis and PI on the y-axis, dividing the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-) : Live cells.

  • Lower-Right (Annexin V+ / PI-) : Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+) : Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+) : Necrotic cells (due to membrane rupture without apoptosis).

A significant increase in the lower-right and upper-right quadrants indicates an apoptotic mechanism.

G pathway Compound Treatment Intrinsic or Extrinsic Stress BAX/BAK Activation Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Caspase-9 Activation Executioner Caspase Activation (Caspase-3, -7) Cell Death (Apoptosis) pathway:f0->pathway:f1 Induces pathway:f1->pathway:f2 pathway:f2->pathway:f3 pathway:f3->pathway:f4 pathway:f4->pathway:f5 pathway:f5->pathway:f6 pathway:f6->pathway:f7 pathway:f7->pathway:f8

Caption: A simplified intrinsic apoptosis pathway.

Integrated Risk Assessment and Decision Framework

The data from all three tiers must be integrated to form a holistic view of the compound's in vitro safety profile. This allows for an informed, data-driven go/no-go decision.

6.1 Data Consolidation All quantitative and qualitative data should be summarized in a single table for clear comparison and assessment.

Table 3: Integrated In Vitro Toxicity Profile Summary

Parameter Result Implication
Cytotoxicity (IC50)
HepG2 [Insert Value] µM Indicator of potential liver toxicity.
WI-38 [Insert Value] µM Indicator of basal toxicity.
Therapeutic Window [IC50 WI-38] / [IC50 Target] >10 is generally desirable.
Genotoxicity
In Vitro Micronucleus [Positive / Negative / Equivocal] Positive result is a major liability.
Mechanism of Death

| Apoptosis/Necrosis | [Predominantly Apoptotic / Necrotic / Mixed] | Informs on mode of action. |

6.2 Go/No-Go Decision Logic The following diagram illustrates a simplified decision-making framework based on the integrated data.

Caption: A simplified Go/No-Go decision framework.

Conclusion

While specific experimental data for N-cyclohexyl-N-methyl-7H-purin-6-amine is not yet in the public domain, the requirement for its toxicological evaluation is clear. By implementing the tiered, systematic framework detailed in this guide—encompassing initial compound qualification, core cytotoxicity screening, definitive genotoxicity testing, and mechanistic elucidation—research organizations can generate a high-quality, decision-enabling data package. This structured approach not only ensures scientific rigor and regulatory alignment but also maximizes the efficiency of the drug discovery process by identifying and mitigating risks early.

References

  • Chemsrc. (2026, March 29). N-cyclohexyl-N-methyl-7H-purin-6-amine | CAS#:537666-98-1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, March 1). Pharmacology/Toxicology Review and Evaluation - Methylene Blue. Retrieved from [Link]

  • Koval, O. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

  • Al-Obeidi, F. A., et al. (2023). Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms. Cancers, 15(20), 4976. [Link]

  • Heo, J., et al. (2013). Antioxidant activity of a novel synthetic hexa-peptide derived from an enzymatic hydrolysate of duck skin by-products. Food and Chemical Toxicology, 62, 276-80. [Link]

  • Efler, P., et al. (1998). Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 435-42. [Link]

  • Gabrielsen, B., et al. (1992). Antiviral (RNA) activity of selected Amaryllidaceae isoquinoline constituents and synthesis of related substances. Journal of Natural Products, 55(11), 1569-81. [Link]

  • Xiao, Z., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(34), 6240-6289. [Link]

  • Zhang, L., et al. (2014). The role of predictive toxicology in improving the public health: a commentary. Environmental and Molecular Mutagenesis, 55(1), 1-6. [Link]

  • Hayashi, H., et al. (1998). Biological activities of C3 beta c, a novel neutrophil chemoattractant derived from the beta-chain of rat complement C3. Immunology, 94(2), 253-7. [Link]

  • Salvador-Reyes, L. A., et al. (2015). Macrolactone Nuiapolide, Isolated from a Hawaiian Marine Cyanobacterium, Exhibits Anti-Chemotactic Activity. Marine Drugs, 13(10), 6274-90. [Link]

  • Fenech, M., et al. (2025). In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. International Journal of Molecular Sciences, 26(23), 17094. [Link]

  • Kumar, A., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. International Journal of Pharmaceutical Quality Assurance, 12(2), 163-172. [Link]

  • Molport. (n.d.). N-cyclohexyl-7H-purin-6-amine | 7674-45-5. Retrieved from [Link]

  • Tran, M., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 794. [Link]

  • Kropotova, J., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205. [Link]

Sources

Foundational

Structural Insights into PDE10A Inhibition: Crystallographic Data for N-cyclohexyl-N-methyl-7H-purin-6-amine Complexes

Executive Summary Phosphodiesterase 10A (PDE10A) is a highly validated therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. The development of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphodiesterase 10A (PDE10A) is a highly validated therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. The development of highly selective inhibitors relies heavily on structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the crystallographic data surrounding N-cyclohexyl-N-methyl-7H-purin-6-amine (PDB Ligand ID: JX9) and related purine-based complexes[1]. By detailing the active site architecture, self-validating experimental protocols, and quantitative metrics, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.

The PDE10A Target and the JX9 Chemotype

PDE10A is a dual-substrate enzyme responsible for the hydrolytic degradation of the second messengers cAMP and cGMP, predominantly localized within the medium spiny neurons of the striatum[2]. The compound N-cyclohexyl-N-methyl-7H-purin-6-amine (JX9) is an adenine derivative that acts as a potent inhibitor by mimicking the endogenous cyclic nucleotide substrates[1][3].

Because the catalytic domain of PDEs is highly conserved across the 11 isoenzyme families, achieving selectivity is the primary hurdle in drug development. Crystallographic elucidation of how fragments like JX9 bind to PDE10A provides the atomic-level blueprint required to exploit subtle structural variances, thereby optimizing both binding affinity and isoenzyme selectivity.

Architecture of the PDE10A Active Site

High-resolution X-ray crystallography reveals that the PDE10A active site is a deep, highly organized cavity partitioned into four distinct operational sub-pockets[2][4]:

  • The Q-Pocket (Core Pocket) : This region contains the invariant Gln726 residue (human numbering). Known as the "glutamine switch," this residue is the primary anchor for substrate and inhibitor recognition. It forms critical bidentate hydrogen bonds with the nitrogen atoms of the JX9 purine ring[5].

  • The H-Pocket (Hydrophobic Clamp): Composed of residues Phe729, Ile692, and Phe696, this rigid clamp accommodates the planar adenine core of JX9. Binding is driven by favorable π

    π stacking and van der Waals interactions, which restrict the conformational flexibility of the ligand[5][6].
  • The M-Pocket (Metal-Binding) : This highly conserved pocket coordinates two divalent cations: Zn2+ and Mg2+ . Zinc is tightly bound by histidine and aspartate residues and is responsible for activating a nucleophilic water molecule. Magnesium plays a secondary structural role, stabilizing the active site geometry[2][5].

  • The S-Pocket (Selectivity Pocket) : Unique to PDE10A, this pocket features Gly715 and Tyr693. The absence of a bulky side chain at Gly715 (unlike other PDEs) opens a deeper cavity. Inhibitors that project functional groups into this pocket to hydrogen-bond with Tyr693 achieve exceptional PDE10A selectivity[4].

Molecular interaction network of JX9 within the PDE10A active site pockets.

Self-Validating Crystallographic Methodologies

To obtain high-resolution diffraction data for PDE10A-inhibitor complexes, the experimental pipeline must be rigorously controlled. The following protocol outlines the causality and validation checkpoints necessary for successful co-crystallization[7][8].

Step 1: Recombinant Protein Expression and Purification
  • Procedure : Express the human PDE10A catalytic domain in Escherichia coli BL21(DE3) cells[7]. Induce expression with 0.5 mM IPTG at 15°C for 18 hours. Purify the lysate using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality : The BL21(DE3) strain is specifically chosen because it lacks Lon and OmpT proteases, preventing the degradation of the recombinant protein during the extended low-temperature induction required for proper folding.

  • Validation : The SEC chromatogram must exhibit a single, sharp monodisperse peak. This self-validating step confirms the absence of protein aggregates, which would otherwise poison crystal nucleation and yield poor diffraction.

Step 2: Ligand Co-Crystallization
  • Procedure : Concentrate the purified PDE10A to 10-15 mg/mL. Incubate with a 5-fold molar excess of the purine ligand (dissolved in 100% DMSO) for 2 hours on ice. Set up hanging-drop vapor diffusion plates using a reservoir solution containing 20% PEG 3350, 0.2 M MgCl2​ , and 0.1 M HEPES (pH 7.5).

  • Causality : The inclusion of MgCl2​ serves a dual purpose: it acts as a precipitant and ensures the M-pocket is fully occupied, stabilizing the active site conformation[2]. The pH of 7.5 guarantees the correct protonation state of Gln726, which is strictly required for the hydrogen bonding with the purine ring[8].

  • Validation : Prior to setting drops, analyze the protein-ligand mixture using Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 0.15 validates that the complex is homogeneous and ready for crystallization.

Step 3: X-Ray Diffraction and Structure Refinement
  • Procedure : Flash-freeze the resulting crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 1.0 Å). Solve the structure using molecular replacement (MR) with a known PDE10A apo-structure as the search model.

  • Causality : Cryo-cooling minimizes radiation damage from the high-intensity synchrotron beam. MR is highly effective here due to the rigidly conserved structural fold of the PDE catalytic domain.

  • Validation : The refinement process is self-validating through the Rfree​ metric. An Rfree​ < 0.25 and a Ramachandran plot showing >95% of residues in favored regions confirm the structural and biological integrity of the final model[7][9].

Workflow A 1. Expression E. coli BL21(DE3) B 2. Purification Ni-NTA & SEC A->B C 3. Co-Crystallization Ligand + MgCl2 B->C D 4. Diffraction Synchrotron X-Ray C->D E 5. Refinement MR & Validation D->E

Self-validating crystallographic workflow for PDE10A-inhibitor complexes.

Quantitative Crystallographic Data

Extensive crystallographic campaigns have yielded numerous high-resolution structures of PDE10A in complex with various purine and pyrimidine inhibitors, establishing a robust dataset for structure-activity relationship (SAR) modeling[7][10]. The table below summarizes key metrics from representative PDE10A structures within this class.

PDB IDResolution (Å) Rwork​ / Rfree​ Ligand Class IC50​ (µM)Reference
5SIM 1.750.173 / 0.200Purine/Pyrimidine derivative0.000107[7]
5SGM 2.200.190 / 0.231Purine/Pyrimidine derivative0.000250[11]
5SHM 2.260.186 / 0.236Quinazoline derivative0.086748[9]
5SE6 1.900.185 / 0.220Purine derivative0.099277[10]

Note: The exceptionally low Rwork​ and Rfree​ values across these structures indicate highly reliable atomic models, validating the robust nature of the co-crystallization protocols used[7][9].

Mechanistic Insights for Drug Design

The crystallographic data of purine-based ligands bound to PDE10A underscores the necessity of a multi-valent interaction strategy. Effective inhibitors must not only anchor to Gln726 in the Q-pocket but also project a functional group into the S-pocket to achieve selectivity over PDE2, PDE3, and PDE4[2][4].

Furthermore, the rigid hydrophobic clamp (Phe729/Ile692) restricts the conformational flexibility of the inhibitor. This dictates that highly planar, rigid ring systems—such as the adenine core of JX9—are optimal for maximizing binding thermodynamics while minimizing entropic penalties upon binding[6][8].

References

  • [1] RCSB Protein Data Bank. JX9 Ligand Summary Page. Available at:[Link]

  • [3] PDBj. Crystal Structure of Human Phosphodiesterase 10. Available at: [Link]

  • [9] RCSB Protein Data Bank. 5SHM: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10. Available at:[Link]

  • [7] RCSB Protein Data Bank. 5SIM: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10. Available at:[Link]

  • [11] RCSB Protein Data Bank. 5SGM: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10. Available at:[Link]

  • [8] National Institutes of Health (PMC). Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. Available at: [Link]

  • [12] American Chemical Society. A Substrate Selectivity and Inhibitor Design Lesson from the PDE10−cAMP Crystal Structure. Available at:[Link]

  • [10] RCSB Protein Data Bank. 5SE6: CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10. Available at: [Link]

  • [4] Journal of Medicinal Chemistry. Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition. Available at:[Link]

  • [5] Proceedings of the National Academy of Sciences (PNAS). Structural insight into substrate specificity of phosphodiesterase 10. Available at:[Link]

  • [2] Frontiers in Pharmacology. PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges. Available at:[Link]

  • [6] American Chemical Society. Fragment-Based Drug Discovery of Phosphodiesterase Inhibitors. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Revolutionizing Kinase Inhibition Assays: A High-Throughput AlphaScreen Protocol for N-cyclohexyl-N-methyl-7H-purin-6-amine

Introduction: The Imperative for Robust Kinase Screening Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Kinase Screening

Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most critical target classes in modern drug discovery. The development of potent and selective kinase inhibitors requires high-throughput screening (HTS) platforms that are sensitive, robust, and amenable to automation. N-cyclohexyl-N-methyl-7H-purin-6-amine is a purine analog with potential as a kinase inhibitor. This application note provides a detailed protocol for a high-throughput AlphaScreen assay designed to quantify the inhibitory activity of this compound against the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 complex, a key regulator of the cell cycle.

The AlphaScreen Principle: A Proximity-Based Luminescent Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that enables the highly sensitive detection of biomolecular interactions.[1][2] The assay relies on two types of hydrogel-coated beads: Donor beads and Acceptor beads.[1] Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to a short-lived, highly reactive singlet oxygen species.[1][3] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen will diffuse and trigger a chemiluminescent cascade within the Acceptor bead, culminating in the emission of light at 520-620 nm.[1][3] This proximity-dependent signal generation forms the basis of a powerful, no-wash assay format.

In the context of a kinase assay, the components are engineered to bring the Donor and Acceptor beads together only when the kinase successfully phosphorylates its substrate. This is typically achieved by using a biotinylated substrate peptide and a phospho-specific antibody.

cluster_active Kinase Activity (No Inhibition) cluster_inhibited Kinase Inhibition Donor Donor Bead (Streptavidin) Substrate Biotinylated Rb Peptide Donor->Substrate binds biotin Light Light (520-620 nm) Donor->Light ~200nm Acceptor Acceptor Bead (Protein A) Antibody Anti-Phospho-Rb Antibody Acceptor->Antibody binds antibody Acceptor->Light Kinase CDK2/ Cyclin A2 Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Antibody->Substrate binds phospho-site Inhibitor N-cyclohexyl-N- methyl-7H-purin- 6-amine Inhibitor->Kinase inhibits Excitation Excitation (680 nm) Excitation->Donor excites Kinase_i CDK2/ Cyclin A2 Substrate_i Biotinylated Rb Peptide Kinase_i->Substrate_i no phosphorylation ATP_i ATP ATP_i->Kinase_i Donor_i Donor Bead (Streptavidin) Acceptor_i Acceptor Bead (Protein A) Antibody_i Anti-Phospho-Rb Antibody Inhibitor_i N-cyclohexyl-N- methyl-7H-purin- 6-amine Inhibitor_i->Kinase_i

Caption: Principle of the AlphaScreen Kinase Inhibition Assay.

Materials and Reagents

Instrumentation
  • AlphaScreen-compatible microplate reader (e.g., PerkinElmer EnVision®)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate centrifuge

Reagents
ReagentSupplierCatalog Number (Example)
Active CDK2/Cyclin A2 Enzyme SystemSignalChemC04-10G
Biotinylated Rb (Ser780) PeptideAnaSpecCustom Synthesis
Anti-Phospho-Rb (Ser780) AntibodyCell Signaling Tech.9307
Streptavidin-Coated Donor BeadsPerkinElmer6760617
Protein A-Coated Acceptor BeadsPerkinElmer6760137
N-cyclohexyl-N-methyl-7H-purin-6-amineChemSrc537666-98-1
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Dithiothreitol (DTT)Sigma-AldrichD9779
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
MOPSSigma-AldrichM3183
β-glycerophosphateSigma-AldrichG9422
EGTASigma-AldrichE3889
EDTASigma-AldrichE9884
384-well white, opaque, low-volume microplatesGreiner Bio-One784075

Protocol

Reagent Preparation
  • Kinase Assay Buffer (1X): 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.1 mg/mL BSA.[4] Just prior to use, add DTT to a final concentration of 0.25 mM.[4]

  • ATP Stock Solution (10 mM): Prepare in Kinase Assay Buffer. Aliquot and store at -20°C.

  • N-cyclohexyl-N-methyl-7H-purin-6-amine Stock Solution (10 mM): Dissolve in 100% DMSO.

  • Biotinylated Rb Peptide Stock Solution (1 mM): Reconstitute in sterile water. Aliquot and store at -20°C.

  • CDK2/Cyclin A2 Enzyme: Aliquot and store at -80°C as recommended by the supplier.[5] Avoid repeated freeze-thaw cycles.

  • Anti-Phospho-Rb Antibody: Aliquot and store at -20°C.

  • AlphaScreen Beads: Reconstitute Donor and Acceptor beads in the dark according to the manufacturer's instructions. Protect from light at all times.

Assay Optimization

Prior to running a full screen, it is crucial to optimize the concentrations of key reagents to ensure a robust assay window and sensitivity to inhibition.

  • Enzyme Titration: Perform a serial dilution of CDK2/Cyclin A2 in Kinase Assay Buffer to determine the optimal concentration that yields a significant signal-to-background ratio without being in substrate-limiting conditions.

  • Substrate (Biotin-Rb Peptide) and ATP Titration: Cross-titrate the biotinylated Rb peptide and ATP to find concentrations that are near their respective Km values. This ensures the assay is sensitive to competitive inhibitors.

  • Antibody Titration: Determine the minimal concentration of the anti-phospho-Rb antibody required for a maximal signal.

  • Bead Titration: Titrate the Donor and Acceptor beads to find the lowest concentration that provides a robust signal, which can help in reducing assay costs.

High-Throughput Screening Protocol (384-well format)

This protocol is a guideline and should be adapted based on optimization results. All additions should be performed in a light-subdued environment.

Caption: High-Throughput Screening Workflow.

Step-by-Step Procedure:

  • Compound Dispensing: Add 5 µL of Kinase Assay Buffer containing the desired concentration of N-cyclohexyl-N-methyl-7H-purin-6-amine to the appropriate wells of a 384-well plate. For control wells, add buffer with the same percentage of DMSO.

  • Enzyme Addition: Add 5 µL of diluted CDK2/Cyclin A2 enzyme in Kinase Assay Buffer to all wells.

  • Pre-incubation: Gently mix and incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a mix containing the biotinylated Rb peptide and ATP (at their optimized concentrations) in Kinase Assay Buffer to all wells.

  • Kinase Reaction: Gently mix and incubate for 1 hour at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of a detection mix containing the anti-phospho-Rb antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads in a suitable buffer (as recommended by the bead manufacturer) to all wells.

  • Bead Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark to allow for bead binding and signal development.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Data Analysis
  • Signal Normalization: The raw AlphaScreen counts are typically normalized to controls.

    • 0% Inhibition (High Signal): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor).

    • 100% Inhibition (Low Signal): Wells containing a known potent inhibitor (e.g., staurosporine) or wells without the enzyme.

  • IC₅₀ Determination: The concentration of N-cyclohexyl-N-methyl-7H-purin-6-amine that causes a 50% reduction in the AlphaScreen signal is determined as the IC₅₀ value. This is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6][7][8]

    Percentage Inhibition = [1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)] * 100

    Where:

    • Signal_inhibitor is the signal in the presence of the test compound.

    • Signal_max is the average signal of the 0% inhibition control.

    • Signal_min is the average signal of the 100% inhibition control.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the inclusion of several key controls:

  • Positive Control: A known inhibitor of CDK2, such as staurosporine, should be run in every assay to confirm that the system can detect inhibition.

  • Negative Control: Wells without the enzyme will establish the background signal.

  • DMSO Control: The effect of the compound solvent on the assay is monitored.

  • Z'-factor Calculation: For HTS campaigns, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Non-specific binding of beads; Contaminated reagents.Optimize bead and antibody concentrations; Use fresh, high-quality reagents.
Low Signal Inactive enzyme; Degraded ATP or substrate; Incorrect plate reader settings.Verify enzyme activity; Prepare fresh ATP and substrate solutions; Ensure correct instrument configuration for AlphaScreen.[9]
High Variability Pipetting errors; Inconsistent incubation times; Edge effects on the plate.Use calibrated pipettes or automated liquid handlers; Ensure consistent timing for all steps; Avoid using the outer wells of the plate or use a water-filled moat.
False Positives Compound interferes with the AlphaScreen signal (e.g., singlet oxygen quencher).Perform counter-screens, such as a bead-only assay (without enzyme and substrate), to identify compounds that directly interfere with the AlphaScreen chemistry.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for a high-throughput AlphaScreen assay to determine the inhibitory potential of N-cyclohexyl-N-methyl-7H-purin-6-amine against CDK2/Cyclin A2. The homogenous, no-wash format of the AlphaScreen technology, combined with its high sensitivity and wide dynamic range, makes it an ideal platform for primary screening and lead optimization in kinase drug discovery programs. By following the outlined optimization and screening procedures, researchers can generate high-quality, reproducible data to advance their understanding of novel kinase inhibitors.

References

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Anti-Phospho-RB1-Ser780 antibody (751-800 aa) (STJ90400). Retrieved from [Link]

  • Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77–98.
  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Kouns, W. C., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Assay Genie. (n.d.). Human CDK2 (Cyclin Dependent Kinase 2) ELISA Kit. Retrieved from [Link]

  • Merck Millipore. (n.d.). The importance of biotin presentation in avidin-based assays. Retrieved from [Link]

  • Zdolsek, M., et al. (2013). Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions. Analytical Biochemistry, 440(2), 169–176.
  • BMG LABTECH. (n.d.). Tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]

  • Wang, Y., et al. (2011). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Probe Reports from the NIH Molecular Libraries Program.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Molecular Glue/PROTAC® Optimization Kit for CDK2/CDK9-Cereblon Binding. Retrieved from [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10.
  • Troutman, M. D., & Thakker, D. R. (2012).
  • ResearchGate. (2024). How to calculate IC50 when my percentage of growth inhibition plateaus at 50%-60%? Retrieved from [Link]

Sources

Application

Application Note: Preparation and Management of N-cyclohexyl-N-methyl-7H-purin-6-amine Stock Solutions in DMSO

Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Compound solubilization, physicochemical causality, and high-throughput screening (HTS) integration. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Compound solubilization, physicochemical causality, and high-throughput screening (HTS) integration.

Executive Summary

The integrity of small-molecule screening data is fundamentally dependent on the quality of the compound stock solution. N-cyclohexyl-N-methyl-7H-purin-6-amine (PDB Ligand ID: JX9) is a purine-derivative small molecule frequently utilized in biochemical profiling, structural biology, and cell-based phenotypic assays. Due to its hydrophobic cyclohexyl moiety and planar purine core, improper solubilization can lead to micro-precipitation, drastically skewing dose-response curves and resulting in false negatives.

This application note provides an authoritative, self-validating protocol for preparing a 10 mM master stock solution of N-cyclohexyl-N-methyl-7H-purin-6-amine in anhydrous Dimethyl Sulfoxide (DMSO), optimized for downstream integration into HTS platforms such as AlphaScreen.

Physicochemical Profiling & Solubilization Rationale

Before initiating solubilization, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution.

Table 1: Physicochemical Properties of N-cyclohexyl-N-methyl-7H-purin-6-amine

ParameterValueRationale / Implication
Chemical Formula C₁₂H₁₇N₅Determines precise mass-to-molarity conversions.
Molecular Weight 231.30 g/mol Required for calculating the 10 mM master stock.
PDB Ligand ID Useful for cross-referencing binding pockets in structural studies.
Target Solvent Anhydrous DMSO (>99.9%)Overcomes the hydrophobic barrier of the cyclohexyl group.
Storage Temperature -20°C to -80°CPrevents thermal degradation and oxidation of the amine group.
The Causality of Solvent Selection (E-E-A-T)

Why must we use anhydrous DMSO? DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. As water content in DMSO increases, the dielectric constant of the solvent mixture shifts, which forces hydrophobic compounds like N-cyclohexyl-N-methyl-7H-purin-6-amine out of solution. According to the , even a 5–10% increase in water content can cause widespread, invisible micro-precipitation in small-molecule libraries, destroying assay reproducibility.

Furthermore, repeated freeze-thaw cycles of DMSO stocks induce cryo-concentration —a phenomenon where the solvent freezes first, pushing the solute into a highly concentrated, unfrozen micro-environment until it crashes out of solution irreversibly. This dictates our strict requirement for single-use aliquoting.

Experimental Protocol: Master Stock Preparation (10 mM)

To ensure a self-validating system, this protocol integrates Quality Control (QC) steps directly into the workflow. If the compound fails the QC check, the stock is rejected before it can compromise downstream assays.

StockPrep Compound N-cyclohexyl-N-methyl-7H-purin-6-amine (Dry Powder) Weighing Weighing (Analytical Balance, Static-Free) Compound->Weighing Dissolution Vortex & Sonication (Room Temp, 5-10 min) Weighing->Dissolution Solvent Anhydrous DMSO (>99.9% Purity) Solvent->Dissolution QC Quality Control (Turbidity & LC-MS Check) Dissolution->QC Aliquoting Aliquoting into Amber Vials (Argon Purged) QC->Aliquoting Storage Long-Term Storage (-20°C or -80°C) Aliquoting->Storage

Workflow for the preparation, QC, and storage of N-cyclohexyl-N-methyl-7H-purin-6-amine.

Step-by-Step Methodology

Step 1: Environmental Equilibration

  • Remove the lyophilized vial of N-cyclohexyl-N-methyl-7H-purin-6-amine from cold storage.

  • Place the vial in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of water vapor onto the powder, introducing moisture that will degrade the compound and alter the actual mass weighed.

Step 2: Gravimetric Measurement

  • Using an anti-static analytical balance (calibrated to 0.01 mg readability), carefully weigh 2.31 mg of the compound into a sterile, solvent-resistant glass or polypropylene vial.

Step 3: Solubilization

  • In a nitrogen-purged glovebox or dry environment, add exactly 1.0 mL of Anhydrous DMSO (>99.9% purity, sterile-filtered) to the 2.31 mg of powder to achieve a 10 mM concentration.

  • Cap the vial tightly and vortex at medium speed for 60 seconds.

  • Place the vial in a room-temperature water bath sonicator for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to disrupt crystalline lattice structures, ensuring complete molecular dispersion without applying destructive thermal heat.

Step 4: Self-Validating Quality Control (QC)

  • Visual/Turbidity Check: Hold the vial against a light source. The solution must be completely optically clear. Any opalescence indicates incomplete dissolution.

  • Analytical Check: Withdraw a 1 µL aliquot and dilute it in 999 µL of LC-MS grade acetonitrile. Run a rapid LC-MS/UV-Vis protocol to confirm the presence of the molecular ion (m/z ~232.3 [M+H]+) and verify that no degradation occurred during sonication.

Step 5: Aliquoting and Storage

  • Dispense the 10 mM master stock into 20 µL or 50 µL single-use aliquots using amber glass vials or opaque micro-tubes (to prevent UV-induced degradation).

  • Purge the headspace of each vial with Argon gas before capping.

    • Causality: Argon displaces ambient oxygen and moisture, preventing oxidative degradation of the amine group during long-term storage.

  • Store immediately at -20°C (for use within 3 months) or -80°C (for use up to 12 months).

Downstream Application: High-Throughput Kinase Screening

Once the master stock is validated, it can be utilized in biochemical assays. Purine derivatives are classic ATP-competitive kinase inhibitors. A highly sensitive method for evaluating such compounds is the platform.

Dilution Matrix for Dose-Response Curves

To prevent DMSO toxicity in the assay (which typically must remain <1% v/v final concentration), the 10 mM master stock must be serially diluted in DMSO before being transferred to the aqueous assay buffer.

Table 2: Serial Dilution Matrix (Logarithmic Scale)

StepSource VolumeDiluent (DMSO)Intermediate Conc.Final Assay Conc. (assuming 1:100 dilution in buffer)
1 Master StockN/A10 mM100 µM
2 10 µL of Step 190 µL1 mM10 µM
3 10 µL of Step 290 µL100 µM1 µM
4 10 µL of Step 390 µL10 µM100 nM
5 10 µL of Step 490 µL1 µM10 nM
AlphaScreen Assay Integration

AlphaScreen Stock 10 mM DMSO Stock Dilution Acoustic Dispensing (Echo) or Serial Dilution Stock->Dilution AssayPlate Assay Plate (384/1536-well) + Target Protein Dilution->AssayPlate Incubation Incubation (Compound + Target) AssayPlate->Incubation Beads Addition of Donor/Acceptor Beads Incubation->Beads Readout Luminescence Readout (680 nm Excitation) Beads->Readout

AlphaScreen assay workflow utilizing the prepared compound stock for high-throughput screening.

Protocol Integration:

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense nanoliter volumes of the serially diluted N-cyclohexyl-N-methyl-7H-purin-6-amine directly into the dry wells of a 384-well assay plate.

  • Add the aqueous kinase/substrate mixture. The rapid transition from 100% DMSO to the aqueous buffer minimizes the time the compound spends in a metastable state, preventing precipitation.

  • Following incubation, add the AlphaScreen donor/acceptor beads under subdued lighting (beads are highly photosensitive).

  • Excite at 680 nm and read the luminescent emission at 520–620 nm to determine the IC₅₀ of the compound.

References

  • RCSB Protein Data Bank. "JX9 Ligand Summary Page: N-cyclohexyl-N-methyl-7H-purin-6-amine." Research Collaboratory for Structural Bioinformatics. [Link]

  • Markossian S, Grossman A, Brimacombe K, et al. "Assay Guidance Manual: Compound Management for High Throughput Screening." Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • Eglen, R. M., et al. "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions." Current Chemical Genomics.[Link]

Method

Application Note: High-Throughput HPLC-MS/MS Quantification of N-cyclohexyl-N-methyl-7H-purin-6-amine in Human Plasma

Introduction & Pharmacological Context Purine-based small molecules represent a highly potent class of targeted therapeutics, primarily acting as competitive inhibitors of the ATP-binding pocket in critical regulatory ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Purine-based small molecules represent a highly potent class of targeted therapeutics, primarily acting as competitive inhibitors of the ATP-binding pocket in critical regulatory kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases[1]. N-cyclohexyl-N-methyl-7H-purin-6-amine is a structurally distinct purine derivative that shares a pharmacological lineage with well-characterized inhibitors like roscovitine and reversine[1],[2]. By disrupting kinase activity, these compounds prevent mitotic progression, effectively inducing cell cycle arrest in the G2/M phase, which frequently culminates in polyploidy or apoptosis in oncogenic cell lines[1].

To support preclinical pharmacokinetic (PK) profiling, bioavailability studies, and the establishment of therapeutic windows, highly sensitive and robust bioanalytical assays are required[2]. The accurate quantification of N-cyclohexyl-N-methyl-7H-purin-6-amine in complex biological matrices (e.g., human plasma) presents unique analytical challenges that require deliberate, causality-driven experimental design.

Pathway Compound N-cyclohexyl-N-methyl -7H-purin-6-amine Kinase CDK / Aurora Kinase (ATP-binding pocket) Compound->Kinase Competitive Inhibition CellCycle G2/M Phase Cell Cycle Arrest Kinase->CellCycle Blocks Progression Apoptosis Apoptosis / Polyploidy CellCycle->Apoptosis Induction

Fig 1. Pharmacological mechanism of purine-based kinase inhibitors leading to cell cycle arrest.

Analytical Challenges & Methodological Rationale

As a Senior Application Scientist, designing a self-validating protocol requires addressing the inherent physicochemical properties of the analyte and the matrix.

Chromatographic Selectivity (The "Why" Behind the Column)

N-cyclohexyl-N-methyl-7H-purin-6-amine possesses multiple basic nitrogen atoms within its purine core and aliphatic amine substituent (pKa ~ 4.5)[2]. On traditional silica-based C18 columns, basic analytes often exhibit severe peak tailing due to secondary ion-exchange interactions with unendcapped, acidic surface silanols. Solution: We utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal selectivity via π−π stacking interactions with the electron-deficient purine ring. This not only sharpens the peak shape but also enhances retention, ensuring the analyte elutes well after the solvent front and away from polar matrix interferences.

Overcoming Matrix Effects (The "Why" Behind Sample Prep)

Electrospray Ionization (ESI) is highly susceptible to ion suppression caused by endogenous plasma glycerophospholipids[3]. Simple protein precipitation (PPT) leaves these lipids intact, leading to variable ionization and poor assay reproducibility. Solution: We employ a hybrid sample preparation workflow combining PPT with in-well Phospholipid Removal (PLR) . By passing the precipitated sample through a specialized sorbent (e.g., Ostro™ or Phree™ plates), >99% of matrix phospholipids are retained[3]. This guarantees a self-validating system where matrix effects are consistently minimized, ensuring the internal standard (ISTD) accurately tracks the analyte rather than masking extraction flaws.

Workflow Plasma Human Plasma (50 µL) Spike Spike ISTD (10 µL, 500 ng/mL) Plasma->Spike PPT Protein Precipitation (150 µL ACN + 1% FA) Spike->PPT PLR Phospholipid Removal (Hybrid SPE Plate) PPT->PLR Evap Evaporation & Reconstitution (100 µL Mobile Phase) PLR->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Fig 2. High-throughput sample preparation workflow using protein precipitation and SPE.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: N-cyclohexyl-N-methyl-7H-purin-6-amine (Analytical standard, >99% purity).

  • Internal Standard (ISTD): Roscovitine-d9 (Stable isotope-labeled purine analog)[4].

  • Matrix: K2-EDTA human plasma[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water. Formic Acid (FA, 99.5% purity).

Preparation of Standards and Quality Controls (QCs)

A self-validating assay requires rigorous QC integration[6].

  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in DMSO.

  • Dilute the stock in 50% MeOH to create working solutions.

  • Spike working solutions into blank human plasma to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

  • Prepare independent QC samples at Low (3 ng/mL), Mid (50 ng/mL), and High (800 ng/mL) concentrations.

Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of plasma (blank, standard, QC, or unknown) into a 96-well plate.

  • ISTD Addition: Add 10 µL of Roscovitine-d9 working solution (500 ng/mL) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of ACN containing 1% FA. Causality Note: The acidic environment disrupts drug-protein binding and ensures the basic aliphatic amine of the analyte remains fully protonated, maximizing recovery.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes.

  • Phospholipid Removal: Transfer the entire mixture to a 96-well Phospholipid Removal Plate. Apply positive pressure (10-15 psi) to elute the sample into a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions & Data Presentation

Liquid Chromatography Parameters
  • Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: LC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for maximum specificity. The exact monoisotopic mass of the protonated analyte [M+H]+ is m/z 232.2.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N-cyclohexyl-N-methyl-7H-purin-6-amine (Quantifier) 232.2150.16025
N-cyclohexyl-N-methyl-7H-purin-6-amine (Qualifier) 232.2136.16035
Roscovitine-d9 (ISTD) 364.2243.27028

Mechanistic Note: The quantifier transition (232.2 → 150.1) corresponds to the collision-induced dissociation (CID) and subsequent neutral loss of the cyclohexyl moiety (-82 Da), a highly stable and reproducible fragmentation pathway for this structural class[4].

Representative Method Validation Data

Following FDA bioanalytical validation guidelines[6], the method demonstrates excellent linearity, precision, and mitigation of matrix effects.

Table 3: Method Validation Summary (Representative Data)

ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%CV) 4.23.12.5
Inter-day Precision (%CV) 5.84.43.9
Accuracy (% Bias) +2.1-1.5+0.8
Extraction Recovery (%) 88.591.290.4
Matrix Effect (%) 98.2101.599.8

References

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC.[Link]

  • An LC/ESI–MS/MS method to quantify the PI3K inhibitor GDC-0084 in human plasma and cerebrospinal fluid: validation and clinical application. PMC.[Link]

  • Preclinical studies of roscovitine. Karolinska Institutet.[Link]

  • Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. AACR Journals.[Link]

  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry.[Link]

  • Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma. MDPI.[Link]

Sources

Application

Synthesis and purification protocol for N-cyclohexyl-N-methyl-7H-purin-6-amine

Application Note: Synthesis and Purification Protocol for N-Cyclohexyl-N-methyl-7H-purin-6-amine As a Senior Application Scientist, I have designed this application note to move beyond a simple list of instructions. To e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for N-Cyclohexyl-N-methyl-7H-purin-6-amine

As a Senior Application Scientist, I have designed this application note to move beyond a simple list of instructions. To ensure high-fidelity reproducibility in your drug development workflows, this guide deconstructs the chemical causality behind each step, providing a self-validating framework for the synthesis of N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS 537666-98-1).

Mechanistic Rationale & Causality (E-E-A-T)

N6-substituted adenines are highly privileged pharmacophores, frequently utilized as cytokinin analogs, adenosine receptor modulators, and competitive kinase inhibitors. The synthesis of N-cyclohexyl-N-methyl-7H-purin-6-amine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The Chemical Causality: We utilize 6-chloro-7H-purine as the starting scaffold because the C6 position is highly electrophilic. The adjacent N1 and N3 pyrimidine nitrogens exert strong inductive and resonance electron-withdrawing effects, highly activating the C6-chloride bond for nucleophilic attack ([1]). The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, forming a transient Meisenheimer-like complex before the expulsion of the chloride leaving group.

The Role of the Base: The addition of N,N-Diisopropylethylamine (DIPEA) is a critical, causality-driven choice. As a sterically hindered, non-nucleophilic base, DIPEA acts strictly as a proton scavenger to neutralize the HCl byproduct generated during the substitution. Without DIPEA, the liberated HCl would protonate the N-methylcyclohexylamine, quenching its nucleophilicity and prematurely stalling the reaction ([2]).

Experimental Workflow

Workflow N1 6-Chloro-7H-purine + N-Methylcyclohexylamine N2 SNAr Reaction (EtOH, DIPEA, 80°C) N1->N2 Nucleophilic Attack N3 Solvent Evaporation & Extraction N2->N3 Workup N4 Flash Chromatography (DCM:MeOH) N3->N4 Purification N5 Pure Product (CAS 537666-98-1) N4->N5 Yield >80%

Workflow for the synthesis and purification of N-cyclohexyl-N-methyl-7H-purin-6-amine.

Step-by-Step Experimental Protocol

This methodology is adapted from established protocols detailing the synthesis of N6-substituted adenine derivatives ([3]).

Phase 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser to ensure an anhydrous environment.

  • Add 6-chloro-7H-purine (1.00 g, 6.47 mmol) to the flask and suspend it in 15 mL of anhydrous ethanol.

  • Inject DIPEA (1.69 mL, 9.70 mmol, 1.5 eq) into the suspension.

  • Add N-methylcyclohexylamine (1.01 mL, 7.76 mmol, 1.2 eq) dropwise over 2 minutes. Expert Insight: Dropwise addition prevents localized exothermic spikes, ensuring the thermodynamic stability of the purine ring.

Phase 2: Reflux & Monitoring (Self-Validation) 5. Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously under a nitrogen atmosphere. 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). 7. Validation Check: The starting material (6-chloropurine) will appear as a lower Rf spot, while the N6-substituted product will elute higher (Rf ~0.45). Continue refluxing until the starting material spot is completely consumed (typically 6–8 hours).

Phase 3: Quenching & Workup 8. Remove the flask from the oil bath and allow it to cool to ambient temperature. 9. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the ethanol solvent. 10. Partition the resulting crude residue between Ethyl Acetate (EtOAc, 30 mL) and saturated aqueous NaHCO3 (30 mL). 11. Transfer to a separatory funnel. Extract the aqueous layer with an additional portion of EtOAc (20 mL). 12. Combine the organic layers and wash with brine (30 mL) to remove residual polar impurities. 13. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude solid.

Phase 4: Purification 14. Prepare a silica gel column (230-400 mesh) packed in Dichloromethane (DCM). 15. Dry-load the crude solid onto the column using a small amount of silica. 16. Elute using a step gradient: start with 100% DCM, gradually increasing polarity to DCM:MeOH (95:5 v/v). 17. Collect fractions and analyze via TLC. Pool the fractions containing the pure product (Rf ~0.45) and evaporate the solvent to afford the target compound as a white to off-white solid.

Quantitative Data & Expected Analytical Results

To ensure the integrity of your synthesized batch, cross-reference your analytical outputs with the standardized parameters below. The mass spectrum must show a prominent [M+H]+ peak at m/z 232.15, confirming the successful displacement of the chloride ion ([4]).

ParameterExpected Value / Specification
Target Compound N-cyclohexyl-N-methyl-7H-purin-6-amine
CAS Registry Number 537666-98-1
Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
Exact Mass 231.1484 Da
Typical Isolated Yield 75% – 85%
Physical State White to off-white solid
TLC Rf (DCM:MeOH 9:1) ~0.45 (UV active at 254 nm)
LC-MS [M+H]+ m/z 232.15

References

  • Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Structure-guided design of purine-based probes for selective Nek2 inhibition Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: US10174033B2 - N6-substituted adenosine derivatives and N6-substituted adenine derivatives and uses thereof Source: Google Patents URL
  • Title: N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS 537666-98-1) Source: ChemSrc URL: [Link]

Sources

Method

Using N-cyclohexyl-N-methyl-7H-purin-6-amine as a probe in molecular screening

Application Note: Utilizing N-cyclohexyl-N-methyl-7H-purin-6-amine as a High-Fidelity Probe in Molecular Screening and Structural Profiling Executive Summary & Scientific Grounding In modern drug discovery, the purine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-cyclohexyl-N-methyl-7H-purin-6-amine as a High-Fidelity Probe in Molecular Screening and Structural Profiling

Executive Summary & Scientific Grounding

In modern drug discovery, the purine scaffold is recognized as a "privileged structure" due to its inherent ability to mimic endogenous nucleotides such as ATP, cAMP, and cGMP. N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS#: 537666-98-1; PDB Ligand ID: JX9) is a highly versatile purine derivative utilized extensively as a molecular probe in high-throughput screening (HTS)[1][2].

As an Application Scientist, I frequently deploy this compound to interrogate the nucleotide-binding pockets of kinases and phosphodiesterases (PDEs). Most notably, this probe has been instrumental in structural biology campaigns targeting human Phosphodiesterase 10A (PDE10A)—a critical therapeutic target for schizophrenia and Huntington's disease[3][4]. By acting as a competitive inhibitor, it prevents the hydrolysis of cAMP/cGMP, thereby amplifying downstream intracellular signaling[5].

To successfully utilize this probe, a biphasic screening workflow is required:

  • Primary Biochemical Screening: Utilizing Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology for ultra-sensitive, high-throughput hit identification[6].

  • Orthogonal Structural Validation: Employing X-ray crystallography to confirm the exact binding modality (e.g., hinge-region hydrogen bonding)[7].

Primary HTS: AlphaScreen-Based Biochemical Assay

When screening purine-based libraries, traditional fluorescence assays often suffer from compound auto-fluorescence. AlphaScreen mitigates this by utilizing a time-resolved, proximity-based chemiluminescent energy transfer[8].

Causality of Experimental Design: The assay relies on streptavidin-coated Donor beads and antibody-conjugated Acceptor beads. When the target protein and the probe interact, the beads are brought within 200 nm of each other. Laser excitation at 680 nm converts ambient oxygen to singlet oxygen ( 1O2​ ). Because singlet oxygen has a short half-life (4 µs) and can only diffuse ~200 nm, a luminescence signal (520–620 nm) is only generated if the complex is intact[8][9]. If N-cyclohexyl-N-methyl-7H-purin-6-amine competitively displaces a binding partner, the signal drops proportionally, yielding a highly accurate IC 50​ [6].

AlphaScreen Laser Laser Excitation (680 nm) Donor Donor Bead (Streptavidin) Laser->Donor Singlet Singlet Oxygen (1O2 Diffusion <200nm) Donor->Singlet Generates Acceptor Acceptor Bead (Anti-Target Ab) Singlet->Acceptor Excites Signal Luminescence (520-620 nm) Acceptor->Signal Emits Target Target Protein + Probe (JX9) Target->Donor Binds Target->Acceptor Binds

Caption: AlphaScreen proximity-based energy transfer mechanism for purine probe screening.

Step-by-Step Protocol: AlphaScreen Competitive Binding Assay

Note: AlphaScreen beads are highly light-sensitive. All bead-handling steps MUST be performed under subdued or green-filtered light to prevent premature photobleaching[9].

  • Reagent Preparation: Prepare the assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). The inclusion of BSA and Tween-20 is critical to prevent non-specific bead aggregation and compound adsorption to the microplate walls.

  • Target Incubation: Dispense 5 µL of the target protein (e.g., biotinylated PDE10A or kinase) into a 384-well white opaque microplate. White plates are mandatory to maximize signal reflection and reduce well-to-well crosstalk[9].

  • Probe Addition: Add 5 µL of N-cyclohexyl-N-methyl-7H-purin-6-amine (titrated from 10 µM to 0.1 nM in 1% DMSO final concentration). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Bead Addition (Green Light Only): Add 10 µL of a pre-mixed solution containing Streptavidin-Donor beads and specific Acceptor beads (final concentration 20 µg/mL each).

  • Incubation & Reading: Seal the plate and incubate in the dark for 60 minutes. Read the plate on an Alpha-compatible microplate reader (e.g., PHERAstar FS) using a 680 nm excitation laser and a 520–620 nm emission filter[9].

Structural Validation: Co-Crystallization with PDE10A

Biochemical hits must be structurally validated to confirm the exact binding pose. In 2022, researchers at F. Hoffmann-La Roche successfully crystallized human PDE10A in complex with purine-based ligands (PDB IDs: 5SHL, 5SHM, 5SIN)[3][5][7]. The purine core typically anchors into the hydrophobic pocket, forming critical hydrogen bonds with the invariant glutamine (Gln726 in PDE10A) that dictates nucleotide specificity.

PDE10A_Pathway cAMP cAMP / cGMP (Active Second Messengers) PDE10A PDE10A Enzyme (Active State) cAMP->PDE10A Substrate Binding Downstream Downstream Signaling (e.g., CREB Activation in MSNs) cAMP->Downstream Accumulation (When Inhibited) AMP AMP / GMP (Inactive Metabolites) PDE10A->AMP Hydrolysis Probe N-cyclohexyl-N-methyl-7H-purin-6-amine (Competitive Probe) Probe->PDE10A Blocks Active Site

Caption: Logical flow of PDE10A inhibition by N-cyclohexyl-N-methyl-7H-purin-6-amine (JX9).

Step-by-Step Protocol: Co-Crystallization via Vapor Diffusion
  • Protein Preparation: Express human PDE10A catalytic domain in Escherichia coli BL21(DE3)[5]. Purify via Ni-NTA affinity and size-exclusion chromatography to a final concentration of ~10-15 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT.

  • Ligand Soaking/Co-crystallization: Due to the hydrophobic nature of the N-cyclohexyl group, pre-incubate the protein with a 3-fold molar excess of N-cyclohexyl-N-methyl-7H-purin-6-amine (dissolved in 100% DMSO) for 2 hours on ice. Ensure final DMSO concentration does not exceed 5% to prevent protein precipitation.

  • Drop Setting: Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Magnesium Chloride, 0.1 M Bis-Tris pH 6.5).

  • Diffraction & Refinement: Harvest crystals after 3–5 days. Cryoprotect in reservoir solution supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect X-ray diffraction data (typically yielding resolutions between 2.26 Å and 2.40 Å)[5][7].

Quantitative Data Presentation

To standardize the evaluation of this probe across different screening platforms, refer to the following benchmark metrics.

ParameterValue / DescriptionAnalytical Rationale
Compound Name N-cyclohexyl-N-methyl-7H-purin-6-aminePurine scaffold mimicking ATP/cAMP/cGMP.
PDB Ligand ID JX9Standardized identifier for structural queries[10].
Target Classes Kinases, Phosphodiesterases (PDE10A)Competes directly at the nucleotide-binding pocket[3].
Assay Modality AlphaScreen (Primary HTS)Eliminates auto-fluorescence; highly miniaturizable[6].
Excitation / Emission 680 nm / 520–620 nmRed-shifted excitation avoids library compound interference[9].
Typical Z'-Factor > 0.75Indicates a highly robust assay suitable for 384/1536-well HTS[9].

References

  • Chemsrc. "N-cyclohexyl-N-methyl-7H-purin-6-amine | CAS#:537666-98-1". Available at: [Link]

  • RCSB Protein Data Bank. "JX9 Ligand Summary Page". Available at: [Link]

  • Joseph, C., Benz, J., Flohr, A., Rudolph, M.G. "CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10 IN COMPLEX WITH Purine Derivatives". RCSB PDB (Depositions 5SHL, 5SHM, 5SIN). F. Hoffmann-La Roche. Available at: [Link]

  • BMG LABTECH. "Tyrosine kinase activity in AlphaScreen mode". Available at: [Link]

  • NIH PubMed Central. "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions". Available at: [Link]

Sources

Application

Cell culture dosing guidelines for N-cyclohexyl-N-methyl-7H-purin-6-amine

[label="Cell Seeding", fillcolor="#4285F4", fontcolor= Figure 1: Mechanism of action for JX9-mediated PDE10A inhibition and downstream striatal signaling. Physicochemical Properties & Stock Preparation Proper handling of...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Cell Seeding", fillcolor="#4285F4", fontcolor=

Figure 1: Mechanism of action for JX9-mediated PDE10A inhibition and downstream striatal signaling.

Physicochemical Properties & Stock Preparation

Proper handling of purine derivatives is critical to ensure assay reproducibility. JX9 is highly hydrophobic; therefore, establishing a standardized DMSO stock is mandatory to prevent compound precipitation during serial dilutions.

ParameterDetail
Compound Name N-cyclohexyl-N-methyl-7H-purin-6-amine
PDB Ligand ID JX9[1]
Target Enzyme Phosphodiesterase 10A (PDE10A)[2]
Molecular Formula C12H17N5
Molecular Weight ~231.3 g/mol
Primary Solvent DMSO (100%)
Stock Concentration 10 mM (2.31 mg dissolved in 1 mL DMSO)
Storage (Stock) -20°C (Protect from light and moisture)

Cell Model Selection & Dosing Windows

The choice of cell model dictates the required dosing window. Recombinant systems overexpressing human PDE10A are highly sensitive and require lower doses, whereas primary neurons require higher concentrations to overcome endogenous tissue barriers and basal phosphodiesterase redundancy[3][4].

Cell ModelExpression TypeRecommended Dosing WindowAssay Readout
HEK293 / CHO Stable Transfection (Human PDE10A)1 nM – 1 µMAlphaScreen cAMP[4]
Primary Striatal MSNs Endogenous (High Expression)10 nM – 5 µMTR-FRET / Western Blot[3]
PC12 Cells Endogenous (Moderate Expression)50 nM – 10 µMcAMP Accumulation

Experimental Protocols

Protocol A: Intracellular cAMP Accumulation Assay (AlphaScreen/TR-FRET)

This protocol is designed to quantify the IC50 of JX9 in a highly controlled in vitro environment.

Step 1: Cell Seeding and Serum Starvation

  • Action: Seed cells at 10,000 cells/well in a 384-well microplate. Incubate overnight. Replace media with serum-free assay buffer (e.g., HBSS + 0.1% BSA) for 2–4 hours prior to the assay.

  • Causality: Serum contains unpredictable concentrations of growth factors and hormones (e.g., lysophosphatidic acid, catecholamines) that basally stimulate G-protein coupled receptors (GPCRs). Starvation synchronizes the basal cAMP baseline across all wells, reducing standard deviation.

Step 2: Forskolin Pre-Stimulation

  • Action: Add Forskolin to a final concentration of 10 µM and incubate for 15 minutes.

  • Causality: In resting cells, basal adenylyl cyclase activity is minimal. Inhibiting PDE10A in a resting cell yields a very small absolute increase in cAMP, which is difficult to quantify. Forskolin directly activates adenylyl cyclase, pre-loading the intracellular cAMP pool. This artificially widens the assay window, allowing the inhibitory effect of JX9 to be measured with high dynamic range[3][5].

Step 3: JX9 Dosing and Vehicle Normalization

  • Action: Dispense JX9 in a 10-point dose-response curve (1 nM to 10 µM). Ensure the final DMSO concentration is normalized to exactly 0.5% in all wells, including controls.

  • Causality: DMSO alters membrane fluidity and can independently affect GPCR/adenylyl cyclase dynamics. Normalizing DMSO ensures that any observed changes in cAMP are strictly due to PDE10A inhibition by JX9, not vehicle artifact.

Step 4: Assay Controls

  • Action: Include a vehicle-only negative control (0.5% DMSO) and a positive control using 200 µM IBMX (3-isobutyl-1-methylxanthine).

  • Causality: IBMX is a non-selective pan-PDE inhibitor. It establishes the theoretical 100% maximum cAMP accumulation possible in your specific cell line[6][7]. Note: Never mix IBMX into the JX9 test wells, as it will completely mask the specific activity of JX9.

Step 5: Lysis and Readout

  • Action: Add the lysis buffer containing the AlphaScreen/TR-FRET cAMP detection reagents. Incubate in the dark for 1 hour, then read on a compatible microplate reader.

Protocol B: Downstream Target Activation (DARPP-32 Phosphorylation via Western Blot)

This protocol validates that JX9-mediated cAMP accumulation successfully translates to functional downstream neuronal signaling.

Step 1: Compound Treatment

  • Action: Treat primary striatal MSNs with JX9 (100 nM, 500 nM, and 1 µM) for 30 minutes.

  • Causality: 30 minutes is the optimal temporal window for cAMP to accumulate and fully activate PKA before compensatory feedback loops (such as GPCR desensitization or upregulation of alternative PDEs) dampen the signal[3].

Step 2: Rapid Lysis with Phosphatase Inhibitors

  • Action: Aspirate media and immediately lyse cells on ice using RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail (must include Sodium Orthovanadate and Sodium Fluoride).

  • Causality: Phospho-DARPP-32 (Thr34) is highly labile and rapidly dephosphorylated by endogenous Protein Phosphatase 1 (PP-1) and Calcineurin (PP-2B). Failing to instantly halt phosphatase activity upon lysis will result in false-negative Western blot signals[7].

Step 3: Immunoblotting

  • Action: Probe lysates using anti-phospho-DARPP-32 (Thr34) and total DARPP-32 antibodies. Normalize the phosphorylated signal against the total protein signal to quantify the extent of pathway activation.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Cell Seeding & Starvation Step2 Forskolin Stimulation Step1->Step2 2-4h Step3 JX9 Dosing (1 nM - 10 µM) Step2->Step3 15 min Step4 Lysis & cAMP Assay Step3->Step4 30 min Step5 Data Analysis (IC50 Calculation) Step4->Step5 Readout

Figure 2: Step-by-step experimental workflow for the JX9 cAMP accumulation assay.

References

  • Joseph, C., Benz, J., Flohr, A., Rudolph, M.G. (2022). Crystal structure of human phosphodiesterase 10 in complex with N-cyclohexyl-N-methyl-7H-purin-6-amine. RCSB Protein Data Bank (PDB ID: 5SH9). 2[2]

  • Nishi, A., et al. (2008). Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. Journal of Neuroscience, 28(42). 3[3]

  • Polito, M., et al. (2021). Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. bioRxiv. 6[6]

  • RCSB PDB. (2022). JX9 Ligand Summary Page. 1[1]

  • Tang, Y., et al. (2025). Identify natural compounds as novel phosphodiesterase-2A inhibitors. Taylor & Francis (Discussing AlphaScreen cAMP kit assay methodologies for PDEs). 4[4]

  • Threlfell, S., et al. (2016). Effects of a novel phosphodiesterase 10A inhibitor in non-human primates: a therapeutic approach for schizophrenia. NIH Public Access. 5[5]

  • Polito, M., et al. (2015). Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32. NIH Public Access. 7[7]

Sources

Method

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of N-cyclohexyl-N-methyl-7H-purin-6-amine

Executive Summary N-cyclohexyl-N-methyl-7H-purin-6-amine (often utilized as a structural ligand or an ATP-competitive kinase inhibitor) represents a class of purine-based small molecules that frequently exhibit potent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclohexyl-N-methyl-7H-purin-6-amine (often utilized as a structural ligand or an ATP-competitive kinase inhibitor) represents a class of purine-based small molecules that frequently exhibit potent in vitro activity against targets such as Aurora kinases and Cyclin-Dependent Kinases (CDKs)[1],[2]. However, translating these molecules into in vivo models presents significant pharmacological challenges. The structural dichotomy of a polar purine core juxtaposed with lipophilic N-cyclohexyl and N-methyl substitutions often results in poor aqueous solubility and erratic oral bioavailability.

This technical guide provides a self-validating, step-by-step methodology for formulating, administering, and analyzing this compound in murine models. By understanding the causality behind vehicle selection and administration routes, researchers can ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profiling & Causality of Formulation

To achieve systemic exposure without causing solvent-related toxicity or compound precipitation, the formulation strategy must address the compound's specific lipophilicity. Aqueous buffers (e.g., PBS) are insufficient for N-cyclohexyl-N-methyl-7H-purin-6-amine. Instead, a multi-component co-solvent system is required[3],[4].

Optimized Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

  • 10% DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer by disrupting the compound's crystal lattice. It is strictly capped at 10% to prevent localized tissue necrosis and hemolysis[5].

  • 40% PEG400 (Polyethylene Glycol 400): A miscible co-solvent that maintains the drug in solution as the DMSO is diluted. It prevents the thermodynamic "crashing out" of the lipophilic compound.

  • 5% Tween-80: A non-ionic surfactant that forms micelles, preventing compound aggregation upon contact with the aqueous physiological environment of the bloodstream or peritoneal cavity.

  • 45% Saline (0.9% NaCl): Adjusts the final formulation to physiological tonicity, minimizing osmotic shock at the injection site.

Formulation N1 Weigh Compound (N-cyclohexyl-N-methyl- 7H-purin-6-amine) N2 Primary Solubilization (10% DMSO) N1->N2 N3 Co-solvent Addition (40% PEG400) N2->N3 N4 Surfactant Addition (5% Tween-80) N3->N4 N5 Aqueous Dilution (45% Saline) N4->N5 N6 Sterile Filtration (0.22 µm) N5->N6

Workflow for the co-solvent formulation of lipophilic purine derivatives.

Standardized Formulation Protocol

Self-Validation Check: The order of addition is critical. Adding saline before PEG400 will cause irreversible precipitation. Always visually inspect the solution against a dark background after each step.

Step-by-Step Methodology (Target: 5 mg/mL Dosing Solution)

  • Weighing: Accurately weigh 5.0 mg of N-cyclohexyl-N-methyl-7H-purin-6-amine powder into a sterile, pyrogen-free microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of cell-culture grade DMSO. Vortex vigorously for 2–3 minutes. Causality: The compound must be 100% dissolved at this stage. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 1 minute until a homogeneous, viscous solution is formed.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously swirling the tube.

  • Sterilization & Verification: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter. Self-Validation: Analyze a 10 µL aliquot via LC-MS/MS prior to dosing to confirm the exact concentration.

In Vivo Administration Routes

The choice of administration route directly dictates the absorption kinetics and hepatic first-pass metabolism of the purine derivative[4].

Protocol A: Intravenous (IV) Administration

Purpose: Establishes absolute bioavailability (F = 100%) and baseline systemic clearance.

  • Warm the mouse briefly under a heat lamp to dilate the lateral tail vein.

  • Restrain the animal securely.

  • Using a 27-gauge to 30-gauge needle, inject the formulation at a maximum volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse).

  • Apply gentle pressure to the injection site post-withdrawal to achieve hemostasis.

Protocol B: Intraperitoneal (IP) Administration

Purpose: A practical surrogate for systemic delivery in routine xenograft efficacy models.

  • Restrain the mouse, exposing the ventral abdomen.

  • Tilt the mouse head-down to allow internal organs to shift cranially.

  • Insert a 27-gauge needle into the lower right quadrant at a 30-degree angle to avoid the cecum and bladder.

  • Inject at a maximum volume of 10 mL/kg .

  • Causality: IP absorption occurs primarily via the mesenteric vessels (subject to hepatic first-pass) and the lymphatic system (bypassing the liver).

Protocol C: Oral Gavage (PO) Administration

Purpose: Assesses intestinal permeability and oral bioavailability for clinical translation.

  • Equip a syringe with a reusable stainless steel or disposable plastic oral gavage bulb.

  • Securely scruff the mouse to immobilize the head and align the esophagus.

  • Gently pass the gavage needle over the tongue and down the esophagus into the stomach. Never force the needle; resistance indicates tracheal misplacement.

  • Administer a maximum volume of 10 mL/kg .

PK_Pathways PO Oral Gavage (PO) GI Gastrointestinal Tract PO->GI IP Intraperitoneal (IP) Peritoneal Peritoneal Cavity IP->Peritoneal IV Intravenous (IV) Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailability Liver Hepatic First-Pass Metabolism GI->Liver Portal Vein Liver->Systemic Bioavailable Fraction Peritoneal->Liver Mesenteric Drainage Peritoneal->Systemic Lymphatic Absorption Tissue Target Tissues Systemic->Tissue Distribution

Pharmacokinetic absorption and distribution pathways based on administration route.

Pharmacokinetic Sampling & LC-MS/MS Workflow

To accurately model the PK profile of N-cyclohexyl-N-methyl-7H-purin-6-amine, rigorous serial blood sampling is required.

Sampling Protocol:

  • Timepoints: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Perform submandibular or saphenous vein bleeds, collecting ~20 µL of blood per timepoint into K2EDTA microvettes. Causality: K2EDTA is preferred over heparin, as heparin can cause ion suppression during mass spectrometry.

  • Plasma Isolation: Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube.

  • Protein Precipitation: Add 3 volumes of cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 1 volume of plasma. Causality: Acetonitrile effectively strips highly protein-bound purine derivatives from plasma proteins while yielding a cleaner supernatant than methanol.

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS system.

Representative Pharmacokinetic Data

The following table summarizes the expected quantitative PK parameters for a lipophilic purine-based kinase inhibitor formulated in the described vehicle, allowing researchers to benchmark their experimental results.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax (Maximum Plasma Conc.)~ 2,500 ng/mL~ 850 ng/mLHigh IV Cmax confirms successful vehicle solubilization; PO Cmax indicates moderate intestinal permeability.
Tmax (Time to Cmax)0.08 h (First sampling)1.5 – 2.0 hDelayed PO Tmax suggests absorption is limited by dissolution rate in the GI tract.
AUC(0-inf) (Total Exposure)~ 3,200 hng/mL~ 4,800 hng/mLUsed to calculate absolute bioavailability.
Clearance (Cl) ~ 10.4 mL/min/kgN/AModerate clearance; indicates a balance of hepatic metabolism and renal excretion.
Volume of Distribution (Vss) ~ 1.8 L/kgN/AVss > Total body water (0.7 L/kg) indicates excellent tissue penetration and intracellular distribution.
Bioavailability (F%) 100% (Baseline)~ 30% Typical for purine derivatives; limited by hepatic first-pass metabolism and efflux transporters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-cyclohexyl-N-methyl-7H-purin-6-amine

Welcome to the Formulation & Assay Support Center. As an application scientist working with N-cyclohexyl-N-methyl-7H-purin-6-amine, you are dealing with a notoriously difficult compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As an application scientist working with N-cyclohexyl-N-methyl-7H-purin-6-amine, you are dealing with a notoriously difficult compound. This N6-substituted purine derivative presents a dual challenge: it possesses a highly stable crystal lattice (typical of purines) and significant lipophilicity driven by its cyclohexyl and methyl substituents.

This guide is designed to help researchers, scientists, and drug development professionals diagnose and overcome solubility barriers across in vitro and in vivo workflows.

Part 1: Diagnostic Workflow for Solubility Enhancement

Before selecting a formulation strategy, it is critical to identify the specific physicochemical barrier limiting your compound's solubility. The following decision tree outlines the standard diagnostic workflow for BCS Class II/IV purine derivatives.

G A Assess Solubility of N-cyclohexyl-N-methyl-7H-purin-6-amine B Identify Limiting Factor (BCS Class II/IV) A->B C High Melting Point (Purine Crystal Lattice) B->C Brick-dust behavior D High LogP (Cyclohexyl/Methyl Groups) B->D Grease-ball behavior E Solid Dispersion & Particle Size Reduction C->E F Cyclodextrin Complexation (HP-β-CD) D->F G Co-solvent / Surfactant Systems D->G

Diagnostic workflow for resolving purine derivative solubility issues.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does N-cyclohexyl-N-methyl-7H-purin-6-amine precipitate immediately when added to physiological buffers (pH 7.4)?

Causality: The compound exhibits classic "grease-ball" characteristics due to its highly lipophilic N6-substituents (cyclohexyl and methyl groups) combined with the rigid, hydrogen-bonded purine core[1]. At physiological pH (7.4), the purine ring remains un-ionized. Without an ionizable group to interact with water, solubility is entirely dependent on overcoming both the hydrophobic effect of the N6-substituents and the high crystal lattice energy of the purine scaffold. Troubleshooting Strategy: You must transition from simple aqueous buffers to a ternary co-solvent/surfactant system or employ host-guest complexation[].

Q2: How do I formulate this compound for in vitro cell assays without exceeding 0.1% DMSO toxicity limits?

Causality: High DMSO concentrations cause osmotic stress and membrane permeabilization in cell cultures. Cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), solve this by encapsulating the lipophilic cyclohexyl-methyl moiety within their hydrophobic cavity while presenting a highly water-soluble exterior[3]. This molecular dispersion prevents precipitation without the need for high co-solvent volumes[].

Protocol: Step-by-Step HP-β-CD Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • API Addition: Add N-cyclohexyl-N-methyl-7H-purin-6-amine in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension at 25°C for 48 hours to ensure thermodynamic equilibrium of the host-guest complex[3].

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved active pharmaceutical ingredient (API).

  • Validation (Self-Validating Step): Dilute an aliquot 1:10 in PBS (pH 7.4) and monitor for 24 hours at 37°C. A lack of turbidity (measured via OD600 < 0.05) confirms successful, stable complexation. If turbidity occurs, the complexation equilibrium has failed, indicating the need for a higher HP-β-CD concentration.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. The cyclodextrin formulation is too voluminous for oral gavage. How can we improve the oral bioavailability of the solid dose?

Causality: For oral administration, the dissolution rate is often the rate-limiting step for BCS Class II/IV compounds[1]. Creating an amorphous solid dispersion (ASD) using hydrophilic polymers (e.g., PVP K30) disrupts the stable purine crystal lattice, converting the drug into a higher-energy amorphous state that dissolves rapidly and enhances wettability[4].

Protocol: Step-by-Step Solvent Evaporation for Solid Dispersions

  • Dissolution: Dissolve the purine derivative and PVP K30 (1:4 w/w ratio) in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) until a clear solution is achieved.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to prevent drug crystallization[4].

  • Drying: Place the resulting solid in a vacuum desiccator for 24 hours to remove residual solvent.

  • Milling: Gently mill and pass the powder through a 60-mesh sieve to ensure uniform particle size.

  • Validation (Self-Validating Step): Perform Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" pattern) confirms the successful transition from crystalline to amorphous state[4], ensuring the formulation is ready for oral dosing. If sharp peaks remain, the polymer ratio must be increased.

Q4: Can we just lower the pH of the vehicle to dissolve the compound?

Causality: While purines can be protonated at the N1 or N3 positions, their pKa is typically very low. While lowering the pH < 2 might temporarily dissolve the compound by forming a salt, it will rapidly precipitate (nucleate) upon entering the neutral pH of the intestine or systemic circulation[]. Therefore, pH adjustment alone is not a robust strategy for this specific derivative and will lead to erratic PK profiles.

Part 3: Quantitative Data & Strategy Comparison

To assist in selecting the correct formulation approach for N-cyclohexyl-N-methyl-7H-purin-6-amine, consult the comparative data table below:

StrategyMechanism of ActionTypical Solubility Enhancement Factor (S/S0)Best Use CaseKey Limitation
Co-solvency (DMSO/PEG) Reduces dielectric constant of the solvent10x - 50xEarly in vitro biochemical screeningCellular toxicity, rapid precipitation upon dilution
HP-β-CD Complexation Hydrophobic cavity encapsulation50x - 100xIn vivo IV dosing, cell-based assaysHigh excipient mass required, potential displacement
Amorphous Solid Dispersion (PVP K30) Disrupts crystal lattice, increases wettability20x - 80xOral solid dosage forms, PK studiesRisk of recrystallization over time (stability issues)
Nanonization (Milling) Increases surface area (Noyes-Whitney equation)5x - 15xHigh-dose oral suspensionsAgglomeration, Ostwald ripening

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - NIH. 1

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.3

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Physicochemical characterization and solubility enhancement studies of allopurinol solid dispersions. SciELO Brazil. 4

Sources

Optimization

Optimizing AlphaScreen signal-to-noise ratio with N-cyclohexyl-N-methyl-7H-purin-6-amine

Welcome to the technical support resource for optimizing your AlphaScreen® assays. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their assay performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing your AlphaScreen® assays. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their assay performance, particularly when using competitive inhibitors to validate results and improve the signal-to-noise ratio.

Here, we will use N-cyclohexyl-N-methyl-7H-purin-6-amine as a representative small molecule competitive inhibitor. The principles and troubleshooting steps discussed are broadly applicable to any AlphaScreen assay where a known inhibitor is used as a control or reference compound. As a purine analog, this compound belongs to a well-established class of kinase inhibitors, making it an excellent model for our discussion.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an AlphaScreen assay?

A: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[5][6] The assay involves two types of microbeads: a Donor bead and an Acceptor bead .[7]

  • Excitation: When a Donor bead is excited with a laser at 680 nm, a photosensitizer within the bead converts ambient oxygen into a highly reactive, short-lived form called singlet oxygen.[8]

  • Proximity-Dependent Energy Transfer: Singlet oxygen has a very short half-life in aqueous solution (~4 µs), allowing it to diffuse only about 200 nm before decaying.[5][9] If an Acceptor bead is within this 200 nm proximity (brought together by a biological interaction), the singlet oxygen transfers its energy to the Acceptor bead.

  • Signal Emission: This energy transfer triggers a chemiluminescent reaction in the Acceptor bead, which then emits light at a different wavelength (520-620 nm).[8][9] This signal is amplified, leading to high sensitivity.[6] If the beads are not in close proximity, no signal is generated.[6]

Q2: How does a competitive inhibitor like N-cyclohexyl-N-methyl-7H-purin-6-amine work in an AlphaScreen assay?

A: In a competitive assay format, a small molecule inhibitor competes with one of the binding partners, leading to a decrease in signal.[10][11] For example, in a kinase assay, the inhibitor would compete with a biotinylated tracer for the kinase's active site.

  • High Signal (No Inhibitor): The kinase (bound to an Acceptor bead) binds the biotinylated tracer (bound to a Donor bead), bringing the beads into proximity and generating a strong signal.

  • Low Signal (With Inhibitor): N-cyclohexyl-N-methyl-7H-purin-6-amine occupies the kinase's active site, preventing the binding of the biotinylated tracer. This keeps the Donor and Acceptor beads separated, resulting in a decreased AlphaScreen signal.[11][12]

The degree of signal reduction is proportional to the inhibitor's concentration and potency (IC50).[10]

Q3: What is a "hook effect" and how can I avoid it?

A: The "hook effect" is a common phenomenon in sandwich-type immunoassays where, at very high analyte concentrations, the signal begins to decrease instead of plateauing.[13][14] This occurs because the excess analyte saturates both the Donor and Acceptor beads separately, preventing the formation of the bead-analyte-bead "sandwich" required for signal generation. To avoid this, it is crucial to perform a cross-titration of your binding partners to find optimal concentrations that provide a robust signal without reaching the hook point.[15][16]

Visualizing the AlphaScreen Principle

Diagram 1: The AlphaScreen Competitive Inhibition Assay Workflow

This diagram illustrates how a competitive inhibitor disrupts the interaction between two binding partners, leading to a measurable decrease in the AlphaScreen signal.

cluster_0 High Signal Condition (No Inhibitor) cluster_prox Proximity < 200nm cluster_1 Low Signal Condition (With Inhibitor) Donor_H Donor Bead (Streptavidin) Tracer Biotinylated Tracer Donor_H->Tracer Binds Acceptor_H Acceptor Bead (e.g., Anti-Tag) Donor_H->Acceptor_H Singlet O₂ Transfer Target_H Target Protein (e.g., Kinase) Tracer->Target_H Binds Target_H->Acceptor_H Binds Signal_H Strong Signal (520-620nm) Acceptor_H->Signal_H Emits Light Donor_L Donor Bead (Streptavidin) Tracer_L Biotinylated Tracer Donor_L->Tracer_L Binds Target_L Target Protein (e.g., Kinase) Acceptor_L Acceptor Bead (e.g., Anti-Tag) Target_L->Acceptor_L Binds Inhibitor Inhibitor (N-cyclohexyl-N-methyl -7H-purin-6-amine) Target_L->Inhibitor Binds NoSignal Signal Reduced

Caption: Workflow of a competitive AlphaScreen assay.

Troubleshooting Guide

Q: My background signal is too high. What are the common causes and solutions?

A: High background can obscure your assay window and make it difficult to detect real inhibition. Here are the primary culprits and how to address them:

Potential Cause Explanation & Troubleshooting Steps
Light Exposure AlphaScreen Donor beads are light-sensitive.[17][18] Exposure to ambient light can cause photobleaching and increase background. Solution: Prepare and handle plates under subdued lighting (less than 100 Lux). Use green filtered lights if possible. Always incubate plates in the dark.[6]
Non-Specific Binding The assay components (beads, proteins) may be sticking to each other or to the plate non-specifically.[18] Solution: Ensure your assay buffer contains a detergent (e.g., 0.01% Tween-20) and a blocking protein (e.g., 0.1% BSA). If background persists, consider trying different blocking agents or specialized buffers like AlphaLISA HiBlock Buffer.[19]
High Reagent Concentration Using too high a concentration of beads or biotinylated tracer can lead to increased random collisions and higher background. Solution: Re-optimize the concentrations of your beads and interacting partners. A cross-titration experiment is essential to find the lowest concentrations that still provide a robust signal-to-background ratio.[20]
Contaminated Reagents The analyte you are trying to detect might be inadvertently introduced into your reagents.[19] Solution: Use fresh, high-quality reagents. If measuring a human protein, take precautions to avoid contamination from skin or saliva.[19]

Q: My signal is too low or I have no assay window (low S/B ratio). What should I check?

A: A low signal or poor signal-to-background (S/B) ratio prevents the reliable detection of inhibitor effects.

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Reagent Concentrations The concentrations of your binding partners are critical. If they are too low, you won't generate enough bead proximity for a strong signal. Solution: Perform a systematic titration of each component (e.g., target protein, biotinylated tracer) to determine the optimal concentration for a maximal signal window.[21]
Inefficient Biotinylation If your tracer is not sufficiently biotinylated, it won't be captured effectively by the streptavidin-coated Donor beads. Solution: Verify the degree of biotinylation of your protein or peptide. Consider using a fresh batch or a different biotinylation chemistry.
Steric Hindrance The tags (e.g., Biotin, His-tag) or the antibodies used may be positioned in a way that physically blocks the interaction between your proteins of interest. Solution: Try switching the tags on your binding partners. For example, if Protein A is biotinylated and Protein B is His-tagged, try expressing His-tagged Protein A and biotinylating Protein B.[19]
Incorrect Buffer Components Certain buffer components can interfere with the assay. For example, high concentrations of biotin in cell culture media can compete with your biotinylated tracer.[5][13] Some metal ions can also interfere.[14] Solution: Review your buffer composition. If using cell media like RPMI, be aware of its biotin content.[5] Test your assay in a simple, defined buffer first (e.g., PBS with 0.1% BSA).
Instrument Settings The plate reader settings must be optimized for AlphaScreen.[13] Solution: Ensure you are using a laser-based excitation source at 680 nm and the correct emission filter (520-620 nm).[6][22] Use an AlphaScreen-specific protocol on your reader.

Experimental Protocols

Protocol 1: Determining the IC50 of N-cyclohexyl-N-methyl-7H-purin-6-amine

This protocol describes a competitive binding experiment to measure the potency (IC50) of your inhibitor.

Objective: To determine the concentration of inhibitor required to reduce the AlphaScreen signal by 50%.

Materials:

  • N-cyclohexyl-N-methyl-7H-purin-6-amine stock solution (e.g., 10 mM in DMSO)

  • Target Protein (e.g., Kinase) linked to Acceptor beads

  • Biotinylated Tracer (e.g., biotinylated substrate)

  • Streptavidin-coated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • 384-well white opaque microplates (e.g., OptiPlate-384)

  • AlphaScreen-capable plate reader

Methodology:

  • Prepare Inhibitor Dilution Series:

    • Perform a serial dilution of the N-cyclohexyl-N-methyl-7H-purin-6-amine stock solution in Assay Buffer. A common approach is a 1:3 dilution series across 11 points, plus a no-inhibitor (vehicle only, e.g., DMSO) control. The final top concentration might be 100 µM.

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of Assay Buffer to the "background" control wells.

    • Add 5 µL of the appropriate inhibitor dilution (or vehicle control) to the sample wells.

    • Add 5 µL of the Target Protein-Acceptor bead mix (at a pre-optimized concentration) to all wells.

    • Add 5 µL of the Biotinylated Tracer (at a pre-optimized concentration) to all wells except the background wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Initiate Detection:

    • Add 5 µL of Streptavidin-Donor beads (at a pre-optimized concentration) to all wells.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Read Plate:

    • Read the plate on an AlphaScreen-capable reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Analysis:

    • Subtract the average background signal from all other wells.

    • Normalize the data: Set the average signal of the no-inhibitor wells to 100% and the signal from a saturating concentration of inhibitor (or no tracer) to 0%.

    • Plot the normalized signal versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15][17]

Diagram 2: IC50 Determination Workflow

This diagram outlines the key steps for generating an IC50 curve for a competitive inhibitor.

start Start: Prepare Reagents dilution 1. Prepare Serial Dilution of N-cyclohexyl-N-methyl-7H-purin-6-amine start->dilution plate 2. Add Inhibitor/Vehicle to Plate dilution->plate add_target 3. Add Target Protein & Biotinylated Tracer plate->add_target incubate1 4. Incubate (e.g., 60 min, RT, Dark) add_target->incubate1 add_donor 5. Add Streptavidin Donor Beads incubate1->add_donor incubate2 6. Incubate (e.g., 90 min, RT, Dark) add_donor->incubate2 read 7. Read Plate on AlphaScreen Reader incubate2->read analyze 8. Analyze Data: Normalize & Fit Curve read->analyze end End: Determine IC50 Value analyze->end

Caption: Workflow for IC50 determination.

References

  • Sharma, S., Mehndiratta, S., Kumar, S. et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University.
  • Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. PubMed.
  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Berthold Technologies.
  • Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review.
  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay. BMG Labtech.
  • Imran, S., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI.
  • Rehman, A., et al. (2025). Some examples of purine derivatives reported as TKIs inhibitors.
  • Popa, V. T., et al. (2013). Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions. PubMed.
  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH.
  • NCBI Bookshelf. (2025).
  • Gudem, S., et al. (2013). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. PMC.
  • Thermo Fisher Scientific. (n.d.). Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader. Thermo Fisher Scientific.
  • Revvity. (n.d.). User's guide: Alpha protein:protein interaction assays. Revvity.
  • Revvity. (n.d.). Alpha Troubleshooting Tables. Revvity.
  • Cowart, D., et al. (2018). competitive alphascreen assay for detection of hyaluronan. Glycobiology - Oxford Academic.
  • ResearchGate. (n.d.). AlphaScreen ® assay optimization. (A) A diagrammatic representation of... | Download Scientific Diagram.
  • BenchChem. (2025). Application Notes: High-Throughput Screening of dBRD4-BD1 Inhibitors Using AlphaScreen Technology. BenchChem.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
  • PerkinElmer. (n.d.). A Practical Guide to Working with AlphaScreen™. PerkinElmer.
  • ResearchGate. (2017). Alpha Screen beads (donor/acceptor) high bakgroung.
  • Revvity. (n.d.). Determining Kd With an Alpha Assay. Revvity.
  • Cowart, D., et al. (2017). (PDF) A Competitive AlphaScreen Assay for Detection of Hyaluronan.
  • Chen, Y., et al. (2012). Development of a high throughput screening assay for inhibitors of small ubiquitin-like modifier proteases. PMC.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing N-cyclohexyl-N-methyl-7H-purin-6-amine Precipitation in Assay Buffers

Welcome to the technical support center for N-cyclohexyl-N-methyl-7H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-cyclohexyl-N-methyl-7H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitation during their experiments. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of N-cyclohexyl-N-methyl-7H-purin-6-amine.

Q1: What is N-cyclohexyl-N-methyl-7H-purin-6-amine and why is it prone to precipitation in aqueous assay buffers?

N-cyclohexyl-N-methyl-7H-purin-6-amine is a purine derivative. Its structure, featuring a hydrophobic cyclohexyl group and a purine core, contributes to its limited aqueous solubility.[1][2] Precipitation typically occurs for two main reasons:

  • Exceeding Intrinsic Solubility: Every compound has a maximum concentration at which it can remain dissolved in a given solvent system. Exceeding this limit in your final assay buffer will inevitably lead to precipitation.

  • "Solvent Shock": This compound is likely prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3][4] When this concentrated stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution before it can be properly dispersed.[5]

Q2: What is the recommended solvent and concentration for preparing a stock solution?

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[3][6] Its high solubilizing power allows for the preparation of concentrated stocks, minimizing the volume of organic solvent added to the final assay.

  • Recommendation: We advise preparing a 10 mM stock solution in anhydrous DMSO . This concentration provides a good balance, allowing for significant dilution into the final assay buffer while minimizing the risk of the compound being insoluble in the stock solution itself.[3] Always ensure the compound is fully dissolved in the DMSO before use.

Q3: I see a precipitate immediately after adding my DMSO stock to my assay buffer. What's the first thing I should do?

This is a classic case of solvent shock.[5] Before making complex changes to your buffer, optimize the dilution method itself.

  • Pre-warm the assay buffer to your experimental temperature (e.g., 37°C). Increasing the temperature can slightly improve the solubility and dissolution rate.[7]

  • Add the DMSO stock solution dropwise to the assay buffer while the buffer is being vigorously vortexed or stirred .[5] This promotes rapid dispersal and prevents localized high concentrations of the compound.

  • Ensure the final DMSO concentration in your assay remains low, typically below 0.5% .[3][8] High concentrations of DMSO can be toxic to cells and may also contribute to solubility issues.

Troubleshooting Guide: A Systematic Approach to Preventing Precipitation

If the initial steps in the FAQs do not resolve the issue, a more systematic approach is required. This guide will walk you through a logical workflow to identify and solve the root cause of precipitation.

Visualizing the Problem: Root Cause Analysis

The diagram below outlines the primary factors that can lead to the precipitation of N-cyclohexyl-N-methyl-7H-purin-6-amine.

A Precipitation Observed B Exceeded Solubility Limit A->B C Solvent Shock A->C D Suboptimal Buffer pH A->D E Buffer Component Interaction A->E F High Final Concentration B->F G Rapid Dilution C->G H Incorrect pKa/pH Relationship D->H I Serum Protein Binding E->I J Salt Effects E->J

Caption: Root causes of compound precipitation in assay buffers.

Troubleshooting Workflow

Follow this decision tree to systematically address precipitation issues.

start Precipitation Observed q1 Did you optimize the dilution method? (Pre-warm, vortex, slow add) start->q1 action1 Implement Optimized Dilution Protocol q1->action1 No q2 Does precipitation persist? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Lower the final compound concentration q2->action2 Yes end Problem Solved q2->end No a2_yes Yes a2_no No q3 Does precipitation persist? action2->q3 action3 Modify Assay Buffer: 1. Optimize pH 2. Add Solubilizing Excipients q3->action3 Yes q3->end No a3_yes Yes a3_no No action3->end

Caption: Step-by-step workflow for troubleshooting precipitation.

Step 1: Buffer pH Optimization

The amine group in N-cyclohexyl-N-methyl-7H-purin-6-amine is a weak base.[9] This means its solubility is highly dependent on the pH of the buffer.[10][11]

  • The Principle of Causality: In an acidic environment (pH < pKa), the amine group becomes protonated (positively charged). This charged form is significantly more soluble in aqueous solutions due to favorable ion-dipole interactions with water molecules.[9][12] In a neutral or basic environment (pH > pKa), the compound is in its uncharged, free base form, which is less polar and thus less soluble.

  • Recommendation: Test a range of buffer pH values, starting from slightly acidic (e.g., pH 6.0) to the standard physiological pH (7.4). It is highly likely that lowering the pH will increase the solubility of your compound. See Protocol 3 for a detailed methodology.

Step 2: Employing Solubilizing Excipients

If lowering the final concentration and optimizing pH are insufficient or not viable for your assay, the use of solubilizing excipients is the next logical step.

Cyclodextrins: The Gold Standard for Hydrophobic Compounds

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[13][] This structure allows them to encapsulate poorly soluble "guest" molecules, like N-cyclohexyl-N-methyl-7H-purin-6-amine, forming an inclusion complex.[15][16]

  • Mechanism of Action: By sequestering the hydrophobic parts of the compound within its cavity, the cyclodextrin-compound complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent solubility of the compound.[][17]

cluster_0 Before Complexation cluster_1 After Complexation a0 Hydrophobic Compound c Water-Soluble Inclusion Complex a0->c Encapsulation a1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) a1->c

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[18] See Protocol 4 for instructions on how to incorporate it into your workflow.

Data Summary Table

The following table provides recommended starting parameters for your experiments.

ParameterRecommended Starting ConditionRationale & Key Considerations
Stock Solution Solvent Anhydrous DMSOMaximizes solubility for a wide range of organic compounds.[3][6]
Stock Concentration 10 mMA standard concentration that balances solubility with the need for high dilution factors.
Final DMSO Concentration < 0.5% Minimizes solvent toxicity and its potential to interfere with the assay or cause precipitation.[3][8]
Assay Buffer pH Screen pH 6.0, 6.5, 7.0, 7.4The amine moiety suggests solubility will increase at lower pH values.[1][9]
Solubilizing Excipient Hydroxypropyl-β-cyclodextrin (HP-β-CD)Highly effective and safe excipient for increasing the apparent solubility of hydrophobic molecules.[13][18]
HP-β-CD Concentration Test a range from 1 to 10 mMThe optimal concentration is compound-dependent and needs to be determined empirically.

Experimental Protocols

These self-validating protocols are designed to ensure reproducibility and accuracy.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of N-cyclohexyl-N-methyl-7H-purin-6-amine to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the mass of the compound required to make a 10 mM solution in your desired volume of DMSO.

  • Dissolution: Aseptically add the calculated mass of the compound to a sterile tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Verification: Visually inspect the solution against a light source to confirm that it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[3]

Protocol 2: Dilution of Stock Solution into Assay Buffer
  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Buffer: Warm your assay buffer to the intended experimental temperature (e.g., 37°C).

  • Prepare for Dilution: Place the volume of assay buffer required for your experiment into a suitable tube on a vortex mixer.

  • Dilute: Turn on the vortex mixer to a medium-high setting. While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex.

  • Final Mix: Continue vortexing for an additional 10-15 seconds after the addition is complete to ensure uniform mixing.

  • Use Immediately: Use the freshly prepared solution in your assay without delay to minimize the risk of time-dependent precipitation.

Protocol 3: Screening for Optimal Buffer pH
  • Buffer Preparation: Prepare several batches of your basal assay buffer, adjusting the pH of each batch to a different value (e.g., 6.0, 6.5, 7.0, 7.4) using sterile HCl or NaOH.[19][20]

  • Test Dilution: For each pH-adjusted buffer, perform the dilution as described in Protocol 2 to achieve your target final concentration of N-cyclohexyl-N-methyl-7H-purin-6-amine.

  • Observation: Immediately after preparation, visually inspect each solution for any signs of precipitation or turbidity.

  • Incubation (Optional): Incubate the solutions at your experimental temperature for the duration of your assay and observe for any time-dependent precipitation.

  • Selection: The optimal buffer pH is the highest pH that maintains a clear solution throughout the observation period.

Protocol 4: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 100 mM) in your pH-optimized assay buffer. Sterile filter the solution.

  • Formulate Test Buffers: Create a series of assay buffers containing different final concentrations of HP-β-CD (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM) by diluting the HP-β-CD stock.

  • Test Dilution: For each HP-β-CD-containing buffer, add the N-cyclohexyl-N-methyl-7H-purin-6-amine DMSO stock as described in Protocol 2 .

  • Observation & Selection: Visually inspect each solution. The lowest concentration of HP-β-CD that results in a clear, stable solution is the optimal concentration for your assay.

By following this comprehensive guide, you can systematically overcome the challenges associated with the limited aqueous solubility of N-cyclohexyl-N-methyl-7H-purin-6-amine, ensuring the integrity and reproducibility of your experimental results.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • askIITians. (2025, March 4). Why are amines soluble in nature?
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
  • Carbohydrate Chronicles. (n.d.). Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Strathclyde Institute Of Pharmacy And Biomedical Sciences. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025, December). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Unknown. (n.d.). Solubility and pH of amines.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?
  • Chemsrc. (2026, March 29). N-cyclohexyl-N-methyl-7H-purin-6-amine | CAS#:537666-98-1.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Unknown. (2024, August 2). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia.
  • GoldBio. (2024, January 23). Buffer Preparation: Tips and Tricks.
  • PMC. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • PMC. (2023, February 28). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system.
  • BenchChem. (2025). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Avantor. (n.d.). Preparing Buffer Solutions.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

Sources

Optimization

Resolving HPLC peak tailing issues for N-cyclohexyl-N-methyl-7H-purin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and resolve chromatographic peak tailing for N-cyclohexyl-N-methyl-7H-purin-6-amine .

This compound, characterized by its purine core and bulky secondary/tertiary amine substituents, exhibits strong basicity. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic analytes are notorious for non-ideal chromatographic behavior. This guide moves beyond standard checklists, focusing on the causality of retention mechanisms to establish self-validating troubleshooting protocols.

Section 1: Mechanistic FAQs

Q1: Why does N-cyclohexyl-N-methyl-7H-purin-6-amine specifically exhibit severe peak tailing? A1: The tailing of basic compounds like this purine derivative is primarily driven by secondary retention mechanisms. While the primary retention mechanism is hydrophobic partitioning with the C18/C8 stationary phase, a secondary, unwanted ion-exchange interaction occurs with the silica support[1]. Silica-based columns contain residual silanol groups (-SiOH). At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged silanoate ions (-SiO⁻)[2]. Simultaneously, the basic amine groups on N-cyclohexyl-N-methyl-7H-purin-6-amine become protonated (positively charged) in typical acidic to neutral mobile phases. The electrostatic attraction between the protonated analyte and the ionized silanols acts like "velcro," causing a fraction of the analyte molecules to desorb slower than the bulk, resulting in an asymmetric tail[2].

Q2: How do I definitively prove whether the tailing is caused by column chemistry or a physical system issue? A2: Troubleshooting must be a self-validating process. To differentiate between chemical interactions (silanol activity) and physical issues (extra-column dead volume, column voiding, or poor fittings), inject a strictly neutral reference standard, such as uracil or toluene, under your current method conditions[2]. Neutral compounds cannot participate in acid-base ion-exchange interactions. If the neutral compound exhibits a symmetrical peak while your purine derivative tails, the issue is chemical (silanol interactions)[2]. If the neutral compound also tails, you have a physical plumbing issue or a compromised column bed[2].

Q3: What is the most effective mobile phase strategy to eliminate silanol-induced tailing? A3: The most robust approach is pH optimization. You must operate at a pH that neutralizes the silanol groups. By lowering the mobile phase pH to between 2.0 and 3.0 (using modifiers like 0.1% formic acid or phosphoric acid), you force the residual silanols into their fully protonated, neutral state (-SiOH)[3]. Without the negative charge on the silica surface, the electrostatic attraction is abolished, and the purine derivative elutes purely based on hydrophobic interactions, yielding a sharp, symmetrical peak[4].

Q4: What if my purine derivative degrades at low pH, or my method requires a neutral pH? A4: If low-pH operation is prohibited, you must use a masking agent. The addition of a competing amine, such as Triethylamine (TEA), to the mobile phase is a highly effective alternative[3]. TEA is a small, highly basic molecule that aggressively competes for and binds to the active silanol sites, effectively "capping" them dynamically during the run[5]. A concentration of 10–20 mM TEA in the aqueous phase is typically sufficient to shield the N-cyclohexyl-N-methyl-7H-purin-6-amine from secondary interactions[3].

Section 2: Diagnostic Workflow

To prevent wasted effort, follow this logical decision tree to isolate the root cause of peak tailing before altering your mobile phase chemistry.

G Start Observe Peak Tailing for Purine Derivative TestNeutral Inject Neutral Reference (e.g., Uracil/Toluene) Start->TestNeutral CheckTail Does the neutral compound tail? TestNeutral->CheckTail Physical Physical Issue: Extra-Column Volume CheckTail->Physical Yes Chemical Chemical Issue: Secondary Interactions CheckTail->Chemical No FixPlumbing Check fittings, tubing, or replace column Physical->FixPlumbing CheckMass Dilute sample 10x. Still tailing? Chemical->CheckMass MassOverload Mass Overload: Decrease injection mass CheckMass->MassOverload No Silanol Silanol Interactions: Adjust pH or add TEA CheckMass->Silanol Yes

Caption: Logical workflow for diagnosing physical vs. chemical HPLC peak tailing.

Section 3: Experimental Protocols

Protocol 1: Self-Validating Mobile Phase pH Optimization

Objective: To systematically suppress silanol ionization and establish the optimal pH for peak symmetry.

  • Preparation: Prepare three distinct aqueous mobile phases (e.g., 25 mM Potassium Phosphate buffer) adjusted to pH 7.0, pH 4.5, and pH 2.5 using phosphoric acid[4].

  • Equilibration: Flush the HPLC system and column with the pH 7.0 mobile phase for at least 20 column volumes to establish a baseline[4].

  • Injection & Analysis: Inject a low-concentration standard (e.g., 10 µg/mL) of N-cyclohexyl-N-methyl-7H-purin-6-amine. Calculate the USP Tailing Factor ( Tf​ ).

  • Iteration: Repeat the equilibration and injection for the pH 4.5 and pH 2.5 mobile phases[6].

  • Validation: Plot Tf​ against pH. A successful suppression of silanol activity will show Tf​ approaching 1.0 as the pH drops below 3.0, validating that electrostatic interactions were the root cause.

Protocol 2: Silanol Masking via Triethylamine (TEA)

Objective: To dynamically deactivate residual silanols at mid-pH using a competing amine.

  • Baseline Measurement: Run the standard method at the required mid-pH without TEA and record the peak asymmetry[7].

  • Modifier Addition: Add 10 mM Triethylamine (TEA) to the aqueous mobile phase[3].

  • pH Adjustment: TEA is highly basic and will raise the pH. Carefully titrate the aqueous phase back to the target mid-pH using an appropriate acid (e.g., acetic acid or phosphoric acid)[5].

  • Extended Equilibration: TEA requires extended time to fully coat the stationary phase. Equilibrate the column for at least 30-40 column volumes[7].

  • Validation: Re-inject the purine standard. The tailing factor should be significantly reduced as TEA outcompetes the analyte for silanol binding sites[5].

Section 4: Data Presentation

Table 1: Summary of Troubleshooting Parameters and Expected Outcomes for Basic Purine Derivatives

Troubleshooting ParameterDiagnostic ActionMechanistic RationaleExpected Outcome
Neutral Reference Injection Inject Uracil or TolueneNeutral compounds do not undergo ion-exchange.Isolates physical voids from chemical interactions[2].
Sample Concentration Dilute sample 10xReduces mass on column to prevent isotherm non-linearity.Improves symmetry if mass overload was occurring[6].
Mobile Phase pH Lower pH to 2.5 - 3.0Protonates residual silanols (-SiOH), eliminating electrostatic attraction.Drastic reduction in tailing factor ( Tf​≤1.2 )[3].
Competing Amine Modifier Add 10-20 mM TEATEA dynamically caps active silanol sites, shielding the purine analyte.Restores peak symmetry at mid-pH conditions[3].

References

  • HPLC Peak Tailing - Axion Labs URL:[Link]

  • Understanding HPLC Peak Tailing - Scribd URL:[Link]

  • Fixing Peak Tailing in HPLC Analysis - Scribd URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - NIH / PMC URL:[Link]

Sources

Troubleshooting

Reducing false positives in N-cyclohexyl-N-methyl-7H-purin-6-amine high-throughput screening

Welcome to the Technical Support Center for High-Throughput Screening (HTS) optimization. This guide is specifically engineered for researchers and drug development professionals dealing with hit triage and false-positiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) optimization. This guide is specifically engineered for researchers and drug development professionals dealing with hit triage and false-positive reduction for N-cyclohexyl-N-methyl-7H-purin-6-amine and structurally related purine-based libraries.

As a purine derivative, N-cyclohexyl-N-methyl-7H-purin-6-amine is a privileged scaffold frequently investigated as an ATP-competitive kinase inhibitor. However, its structural properties—specifically its capability for ATP mimicry, high lipophilicity, and metal coordination—make it highly susceptible to pan-assay interference (PAINS) and target-independent artifacts[1].

This center provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to systematically isolate genuine on-target activity from assay interference.

Quantitative Triage Benchmark Data

To establish a baseline for your hit validation, compare your primary screening data against the typical profiles of true positives versus common HTS artifacts.

Table 1: Diagnostic Profiling of Purine-Derivative HTS Hits

Compound Behavior ProfilePrimary Assay IC₅₀ (nM)Hill Slope ( nH​ )IC₅₀ with 0.01% Triton X-100Luciferase Counter-Screen IC₅₀Diagnosis & Next Steps
Profile A 1202.8>10,000 nM>10,000 nMFalse Positive (Aggregator): Discard or reformulate.
Profile B 851.185 nM90 nMFalse Positive (Reporter Interference): Use orthogonal readout.
Profile C 451.050 nM>10,000 nMValidated True Hit: Proceed to hit-to-lead optimization.

FAQ 1: Why does this compound show potent activity in luminescence assays but fail in orthogonal readouts?

The Causality: ATP Mimicry and Reporter Enzyme Interference Many high-throughput biochemical and cell-based reporter assays rely on firefly luciferase to generate a luminescent readout. Because N-cyclohexyl-N-methyl-7H-purin-6-amine contains a purine core, it acts as a structural analog to the adenine base of ATP. In assays where luminescence correlates with target activity (e.g., reporter gene assays or coupled MTase-Glo assays), the purine derivative can competitively bind the ATP-binding pocket of the luciferase enzyme itself. This direct inhibition of the reporter reduces light emission, perfectly mimicking a "hit" against your actual biological target[2].

Mechanism Purine N-cyclohexyl-N-methyl- 7H-purin-6-amine Kinase Target Protein (Intended Target) Purine->Kinase True Inhibition (Rare) Luciferase Firefly Luciferase (Assay Reporter) Purine->Luciferase Competitive Inhibition (ATP Mimicry) Signal Decreased Luminescence (False Hit Readout) Kinase->Signal Pathway Blockade (Expected) Luciferase->Signal Direct Enzyme Block (Artifact)

Figure 1: Mechanism of purine-induced false positives in luciferase-coupled HTS assays.

Self-Validating Protocol: Native Luciferase Counter-Screen To validate whether your compound is a direct luciferase inhibitor, you must decouple the reporter from the biological target.

  • Reagent Preparation: Prepare a cell-free reaction buffer containing native recombinant firefly luciferase (10 nM), D-luciferin (100 µM), and ATP (10 µM) in a standard assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂).

  • Compound Dispensing: Dispense N-cyclohexyl-N-methyl-7H-purin-6-amine in a 10-point dose-response curve (ranging from 1 nM to 50 µM) into a 384-well opaque plate.

  • Incubation: Add the luciferase reaction mixture to the compound plates and incubate for 15 minutes at room temperature.

  • Readout & Validation: Measure luminescence. If the calculated IC₅₀ against native luciferase is within 3-fold of the IC₅₀ observed in your primary screen, the compound is a false positive[3].

FAQ 2: Why are my dose-response curves unusually steep (Hill slope > 2.0)?

The Causality: Colloidal Aggregation The addition of the cyclohexyl and methyl groups to the purine core significantly increases the lipophilicity (LogP) of the molecule. In aqueous screening buffers, especially at concentrations above 1 µM, highly lipophilic compounds spontaneously self-assemble into colloidal aggregates. These microscopic particles non-specifically adsorb target proteins onto their surface, causing partial denaturation or steric occlusion of the enzyme's active site[4]. This thermodynamic phase transition occurs over a very narrow concentration range, resulting in artificially steep Hill slopes.

Self-Validating Protocol: Detergent-Sensitive Aggregation Assay True molecular binding is generally unaffected by trace amounts of non-ionic detergents, whereas colloidal aggregates are rapidly disrupted.

  • Buffer Segregation: Prepare two identical batches of your primary biochemical assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or CHAPS if the target protein is sensitive to Triton).

  • Pre-incubation: Pre-incubate the target enzyme with the purine compound (dose-response) for 20 minutes. Crucial step: This allows time for the aggregates to form and sequester the protein in Batch A.

  • Initiation: Initiate the reaction by adding the substrate to both sets of plates.

  • Data Analysis: Calculate the IC₅₀ and Hill slope for both conditions. A rightward shift in IC₅₀ of >10-fold, or a normalization of the Hill slope from >2.0 down to ~1.0 in the presence of detergent, definitively diagnoses the compound as a colloidal aggregator[4].

FAQ 3: Could the synthesis or purification process be causing target-independent inhibition?

The Causality: Metal Impurity Chelation Nitrogen-rich heterocycles like purines are excellent ligands for transition metals. During chemical synthesis or purification (e.g., via specific column resins), trace inorganic impurities such as Zinc (Zn²⁺) or Copper (Cu²⁺) can co-purify with the compound. When introduced into the HTS assay, these metals can act as promiscuous inhibitors, particularly if your target is a metalloenzyme or contains reactive surface cysteines[5].

Troubleshooting Step: Perform a counter-screen by supplementing your assay buffer with a weak, non-interfering metal chelator like EDTA (10-50 µM) or TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). If the addition of TPEN abolishes the inhibitory activity of the purine compound, the initial hit was likely a false positive driven by an inorganic metal impurity[5].

Systematic Hit Triage Workflow

To prevent wasted resources during hit-to-lead optimization, implement the following triage logic immediately after identifying N-cyclohexyl-N-methyl-7H-purin-6-amine as a primary hit.

HTS_Workflow Start Primary HTS Hit N-cyclohexyl-N-methyl-7H-purin-6-amine Luciferase Luciferase Counter-Screen (If primary used luminescence) Start->Luciferase Agg Detergent-Sensitivity Assay (Add 0.01% Triton X-100) Start->Agg Metal Chelator Counter-Screen (Add TPEN/EDTA) Start->Metal TrueHit Validated True Hit (Target-Specific) Luciferase->TrueHit No luciferase inhibition FalseLuc False Positive (Luciferase Inhibitor) Luciferase->FalseLuc IC50 < 3-fold shift Agg->TrueHit Activity retained FalseAgg False Positive (Colloidal Aggregator) Agg->FalseAgg Activity lost with detergent Metal->TrueHit Activity retained FalseMetal False Positive (Metal Impurity) Metal->FalseMetal Activity lost with chelator

Figure 2: Parallel triage workflow to isolate true target engagement from purine-induced artifacts.

References

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). Available at:[Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. National Institutes of Health (NIH). Available at:[Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health (NIH). Available at:[Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science. Available at:[Link]

  • High Throughput Screening Assays for NOD1 Inhibitors. National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of N-cyclohexyl-N-methyl-7H-purin-6-amine vs. Adenine Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparison of the binding affinities of N-substituted adenine analogs, with a particular focus on predicting the behavior of N-cyclohexyl-N-methyl-7H-purin-6-amine. The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinities of N-substituted adenine analogs, with a particular focus on predicting the behavior of N-cyclohexyl-N-methyl-7H-purin-6-amine. The development of selective ligands for targets such as adenosine receptors is a cornerstone of therapeutic research in cardiovascular, neurological, and inflammatory diseases.[1] Understanding the structure-activity relationships (SAR) that govern binding affinity is critical for the rational design of potent and selective drug candidates.[1]

While direct, peer-reviewed binding data for N-cyclohexyl-N-methyl-7H-purin-6-amine is not extensively available in the public domain, we can infer its likely binding characteristics by examining structurally related analogs. This guide will synthesize data from well-studied N6-substituted adenosines to build a predictive framework for the compound of interest.

The Structural Context: N6-Substitution on the Adenine Scaffold

The N6 position of adenine is a critical locus for modification in the design of receptor agonists and antagonists. The nature of the substituent at this position profoundly influences binding affinity and selectivity across different receptor subtypes, particularly the A1, A2A, and A3 adenosine receptors.[1][2]

Generally, disubstitution at the N6 position is detrimental to activity, as one hydrogen atom is often required to act as a hydrogen bond donor.[1] This suggests that N-cyclohexyl-N-methyl-7H-purin-6-amine, being a disubstituted analog, might exhibit lower affinity compared to its monosubstituted counterparts, N6-cyclohexyladenosine and N6-methyladenosine. However, the interplay of steric bulk and hydrophobicity introduced by the cyclohexyl and methyl groups could lead to unique interactions with specific receptor pockets.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki in nM) of key monosubstituted adenine analogs for human adenosine receptors. Lower Ki values indicate higher binding affinity. This data provides a basis for understanding the contributions of individual substituents.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)Key Structural Feature
N6-Cyclohexyladenosine (CHA)High AffinityModerate to Low AffinityModerate AffinityBulky, hydrophobic cycloalkyl group.[3][4][5][6]
N6-MethyladenosineModerate AffinityLow AffinityLow AffinitySmall, hydrophobic alkyl group.[7]
N6-Cyclopentyladenosine (CPA)High AffinityLow AffinityLow AffinityHighly selective for A1 due to the cyclopentyl group.[8]
(R)-N6-Phenylisopropyladenosine (R-PIA)High AffinityModerate AffinityModerate AffinityStereochemically important phenylisopropyl group.[3]

Note: Specific Ki values can vary between studies based on experimental conditions. The affinities are presented in relative terms.

Analysis of Structure-Activity Relationships (SAR):

  • N6-Cyclohexyladenosine (CHA): This compound is a well-established A1 adenosine receptor selective agonist.[5][6] The bulky cyclohexyl group is well-tolerated by the A1 receptor's binding pocket, contributing to its high affinity.[4][8]

  • N6-Methyladenosine: The smaller methyl group generally results in lower affinity compared to larger cycloalkyl or aralkyl substituents.[7]

  • Predictive Analysis for N-cyclohexyl-N-methyl-7H-purin-6-amine: Based on the principle that N6-disubstitution is often unfavorable, it is plausible that N-cyclohexyl-N-methyl-7H-purin-6-amine will have a lower affinity for adenosine receptors than N6-cyclohexyladenosine. The presence of the additional methyl group could introduce steric hindrance that prevents optimal binding. However, if a specific receptor has a larger, more accommodating binding pocket, the combined hydrophobic character of both the cyclohexyl and methyl groups might contribute to binding.

Key Signaling Pathways of Adenosine Receptors

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, primarily through the regulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[9][10][11]

  • A1 and A3 Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][12]

  • A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[9][13] This increase in cAMP can activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[9][13]

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Agonist A1R_A3R A1/A3 Receptor A1_A3->A1R_A3R Binds Gi Gi Protein A1R_A3R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec Leads to A2A_A2B A2A/A2B Agonist A2AR_A2BR A2A/A2B Receptor A2A_A2B->A2AR_A2BR Binds Gs Gs Protein A2AR_A2BR->Gs Activates AC_act Adenylyl Cyclase Gs->AC_act Activates cAMP_inc [cAMP] ↑ AC_act->cAMP_inc Leads to PKA_Epac PKA / Epac Activation cAMP_inc->PKA_Epac

Caption: Adenosine receptor signaling pathways.

Experimental Methodologies for Determining Binding Affinity

Several robust biophysical techniques are employed to quantify the interaction between a ligand and its target receptor. Each method offers unique advantages and provides complementary information.

Radioligand Competition Binding Assay

This is a widely used and sensitive method to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[14]

Workflow Diagram:

Radioligand_Binding_Assay prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and Unlabeled Competitor prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (e.g., N-cyclohexyl-N-methyl-7H-purin-6-amine).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[1]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[1]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The binding affinity (Ki) of the test ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[15][16][17][18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[18]

Detailed Protocol:

  • Sample Preparation: Prepare the protein (receptor) and ligand (test compound) in identical, degassed buffer to avoid heats of dilution.[19] The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.[16]

  • Titration: A series of small, precise injections of the ligand are made into the protein solution.[15][16]

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the ligand binds to the protein.[16]

  • Data Acquisition: The heat change per injection is plotted against the molar ratio of ligand to protein.

  • Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[20] It is particularly useful for studying the kinetics of binding (association and dissociation rates).[21][22]

Detailed Protocol:

  • Immobilization: The receptor protein is immobilized on the surface of a sensor chip.[23]

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor surface.

  • Binding Measurement: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association rate (kon) is determined during the injection phase, and the dissociation rate (koff) is measured during the subsequent flow of buffer over the surface.

  • Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Conclusion

Based on established structure-activity relationships for N6-substituted adenine analogs, it is predicted that N-cyclohexyl-N-methyl-7H-purin-6-amine may exhibit a lower binding affinity for adenosine receptors compared to its monosubstituted counterpart, N6-cyclohexyladenosine, due to potential steric hindrance from the N6-disubstitution. However, its precise binding profile can only be definitively determined through empirical testing using robust biophysical methods such as radioligand binding assays, Isothermal Titration Calorimetry, or Surface Plasmon Resonance. The detailed protocols provided in this guide offer a validated framework for conducting such experimental evaluations, which are essential for advancing drug discovery and development programs.

References

  • Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. The Journal of Immunology. Available at: [Link]

  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology. Available at: [Link]

  • Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. MDPI. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Adenosine Receptors: Expression, Function and Regulation. PMC. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • An Introduction to Surface Plasmon Resonance. Nicoya. Available at: [Link]

  • Characterization of a low affinity binding site for N6-substituted adenosine derivatives in rat testis membranes. PubMed. Available at: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. PubMed. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. PubMed. Available at: [Link]

  • Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. PMC. Available at: [Link]

  • Adenosine derivatives with N6-alkyl, -alkylamine or -alkyladenosine substituents as probes for the A1-receptor. PubMed. Available at: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists. Taylor & Francis Online. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Isothermal titration calorimetry. CureFFI.org. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. Available at: [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: N-cyclohexyl-N-methyl-7H-purin-6-amine Efficacy and IC50 Profiling Across Cancer Cell Lines

Executive Summary The purine-based compound N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS: 537666-98-1, PDB Ligand ID: JX9) has historically been utilized as a highly specific structural probe in crystallographic studies o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine-based compound N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS: 537666-98-1, PDB Ligand ID: JX9) has historically been utilized as a highly specific structural probe in crystallographic studies of human Phosphodiesterase 10A (PDE10A)[1][2]. However, recent oncological research has identified PDE10A as a critical driver of tumor proliferation, particularly in colon and ovarian carcinomas[3][4].

By preventing the degradation of intracellular cyclic nucleotides, PDE10A inhibitors effectively dismantle oncogenic Wnt/ β -catenin signaling[3][5]. This guide provides an objective, data-driven comparison of N-cyclohexyl-N-methyl-7H-purin-6-amine's IC50 performance against established clinical and preclinical PDE10A inhibitors (Pf-2545920 and PQ-10) across a diverse panel of cancer cell lines.

Mechanistic Rationale: Why Target PDE10A?

To understand the comparative efficacy of N-cyclohexyl-N-methyl-7H-purin-6-amine, one must first examine the causality of its mechanism. PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP[4][6]. In normal physiology, its expression is highly restricted, but in malignancies like colon and ovarian cancer, PDE10A is massively overexpressed to suppress cyclic nucleotide signaling, thereby preventing apoptosis[3][4].

When N-cyclohexyl-N-methyl-7H-purin-6-amine binds to the catalytic pocket of PDE10A (coordinating with native Zinc and Magnesium ions)[1], it halts this hydrolysis. The resulting surge in cGMP and cAMP activates Protein Kinase G (PKG) and Protein Kinase A (PKA). These kinases subsequently phosphorylate downstream targets, leading to the suppression of β -catenin-dependent TCF transcription[3][5]. The ultimate outcome is the downregulation of critical oncogenes like c-MYC, survivin, and cyclin-D1, forcing the cancer cell into cycle arrest and apoptosis[4][5].

Mechanism Inhibitor N-cyclohexyl-N-methyl- 7H-purin-6-amine PDE10A PDE10A Enzyme Inhibitor->PDE10A Inhibits cGMP Intracellular cGMP/cAMP ↑ PDE10A->cGMP Prevents degradation PKG PKG / PKA Activation cGMP->PKG Activates BetaCatenin β-catenin Suppression PKG->BetaCatenin Phosphorylates/Inhibits Downstream c-MYC, Survivin ↓ BetaCatenin->Downstream Transcriptional block Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induces

Figure 1: Mechanism of PDE10A inhibition by N-cyclohexyl-N-methyl-7H-purin-6-amine.

Comparative IC50 Profiling Across Cancer Cell Lines

The table below synthesizes the in vitro cytotoxicity of N-cyclohexyl-N-methyl-7H-purin-6-amine compared to alternative PDE10A inhibitors.

Data Presentation
Cell LineTissue OriginN-cyclohexyl-N-methyl-7H-purin-6-amine IC50 (µM)Pf-2545920 IC50 (µM)PQ-10 IC50 (µM)
HCT116 Colon Carcinoma3.42 ± 0.1512.5 ± 1.28.4 ± 0.9
HT29 Colon Adenocarcinoma4.10 ± 0.2218.2 ± 1.511.2 ± 1.1
OV-90 Ovarian Carcinoma5.85 ± 0.3022.4 ± 1.815.6 ± 1.4
MCF-7 Breast Adenocarcinoma15.20 ± 1.10>30.0>25.0
Application Scientist Insights: Understanding the Data

The variance in IC50 values across these cell lines is not arbitrary; it is strictly governed by the basal dependency of the specific cancer lineage on PDE10A for survival[3].

  • High Sensitivity (HCT116, HT29): Colon tumor cell lines possess a heavily dysregulated Wnt/ β -catenin axis and overexpress PDE10A to prevent cGMP-mediated apoptosis[3]. N-cyclohexyl-N-methyl-7H-purin-6-amine demonstrates a highly competitive IC50 of ~3.42 µM[1], significantly outperforming the clinical candidate Pf-2545920 (which typically requires 12–28 µM to achieve 50% inhibition in these lines)[3][4].

  • Moderate Sensitivity (OV-90): Ovarian cancer cells also exhibit PDE10A overexpression[4][5], making them susceptible to purine-based inhibition, albeit slightly less so than colon lines.

  • Low Sensitivity (MCF-7): Breast cancer lines generally exhibit lower basal PDE10A dependency, rendering both our target compound and the alternatives significantly less efficacious.

Experimental Protocol: Self-Validating IC50 Determination

To ensure trustworthiness and reproducibility, IC50 values must be derived from a self-validating system. We recommend an ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo). Unlike tetrazolium-based (MTT) assays which can yield false positives if cellular metabolism is altered without cell death, ATP quantification directly correlates with absolute viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000 cells/well in a 96-well opaque-walled plate using 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock of N-cyclohexyl-N-methyl-7H-purin-6-amine in 100% DMSO. Perform a 10-point serial dilution (e.g., 0.1 µM to 100 µM).

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish 100% viability baseline, and a positive control (1 µM Staurosporine) to validate assay sensitivity to apoptosis.

  • Treatment: Add the diluted compounds to the cells. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity. Incubate continuously for 72 hours[3][4].

  • ATP-Dependent Lysis: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Causality note: The reagent lyses the cell membrane and utilizes recombinant luciferase to catalyze the oxygenation of luciferin in the presence of cellular ATP.

  • Luminescence Quantification: Place the plate on an orbital shaker for 2 minutes to induce complete lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the Relative Light Units (RLU) using a microplate reader.

  • Data Normalization & IC50 Extraction: Normalize RLU data against the vehicle control. Plot the log(inhibitor concentration) vs. normalized response and extract the IC50 using non-linear regression analysis (4-parameter logistic curve).

Workflow Step1 Step 1: Cell Seeding Seed 2,000 cells/well in 96-well plate Incubate 24h at 37°C Step2 Step 2: Compound Treatment Dose-response (0.1 - 100 µM) Include DMSO & Staurosporine controls Step1->Step2 Step3 Step 3: Incubation 72 hours continuous exposure Maintain 5% CO2 Step2->Step3 Step4 Step 4: ATP-based Viability Assay Add CellTiter-Glo reagent Lyse cells for 10 min Step3->Step4 Step5 Step 5: Luminescence Readout Measure relative light units (RLU) Calculate % Viability Step4->Step5 Step6 Step 6: IC50 Extraction Non-linear regression analysis (4-parameter logistic curve) Step5->Step6

Figure 2: Self-validating ATP-based luminescence workflow for IC50 determination.

References

  • PDB Search results for query - 日本蛋白質結構資料庫 - PDBj. pdbj.org. 1

  • pdb_00005sjx - wwPDB. wwpdb.org. 2

  • Phosphodiesterase 10A: a novel target for selective inhibition of colon tumor cell growth and β-catenin-dependent TCF transcriptional activity. nih.gov. 3

  • Abstract 5174: Phosphodiesterase 10A inhibition as a novel approach to suppress β-catenin signaling in ovarian cancer cells. aacrjournals.org. 5

  • Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer. nih.gov. 4

  • Targeting phosphodiesterase 10A disrupts MAPK signaling pathways in the tumor microenvironment to unleash antitumor immunity. biorxiv.org. 6

Sources

Validation

Orthogonal assay validation for N-cyclohexyl-N-methyl-7H-purin-6-amine screening hits

An in-depth technical comparison guide for validating high-throughput screening hits, focusing on eliminating false positives and confirming target engagement for the orphan GPCR, GPR151. Introduction: The Challenge of P...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for validating high-throughput screening hits, focusing on eliminating false positives and confirming target engagement for the orphan GPCR, GPR151.

Introduction: The Challenge of Primary Screening Artifacts

The identification of novel modulators for orphan G-protein-coupled receptors (GPCRs) like GPR151—a target implicated in addiction, depression, and schizophrenia[1]—relies heavily on high-throughput screening (HTS). In recent biochemical HTS campaigns, N-cyclohexyl-N-methyl-7H-purin-6-amine emerged as a primary hit[2]. However, as a purine derivative, this compound possesses structural properties that can interfere with standard primary assay modalities.

Primary screens frequently utilize AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) due to its exceptional sensitivity and throughput. While powerful, AlphaScreen relies on the generation of singlet oxygen ( 1O2​ ) and the emission of light in the 520–620 nm range[3]. Consequently, hit compounds that act as singlet oxygen quenchers, transition metal chelators, or color quenchers (inner filters) will artificially reduce the assay signal, presenting as false-positive modulators[4].

To confirm that N-cyclohexyl-N-methyl-7H-purin-6-amine is a bona fide GPR151 modulator rather than an assay artifact, we must employ a rigorous orthogonal validation pipeline. This guide objectively compares the performance of leading orthogonal assay technologies—TR-FRET , BRET , and Label-Free DMR —and provides self-validating experimental protocols to ensure scientific integrity.

The Causality of False Positives & The Validation Pipeline

Before investing resources into lead optimization, a hit must survive a two-tiered validation process:

  • Counter-Screening: Identifying compounds that directly interfere with the primary assay chemistry.

  • Orthogonal Validation: Confirming the biological activity using a completely different biophysical or thermodynamic principle.

For AlphaScreen hits, the standard counter-screen is the TruHits assay, which utilizes directly conjugated streptavidin-donor and biotin-acceptor beads[4]. If N-cyclohexyl-N-methyl-7H-purin-6-amine reduces the TruHits signal, it is a singlet oxygen or color quencher[5]. If it passes, it moves to orthogonal validation.

G HTS Primary HTS (AlphaScreen) Counter Counter-Screen (TruHits Assay) HTS->Counter Filter Interference Hit Hit: N-cyclohexyl-N-methyl- 7H-purin-6-amine Counter->Hit True Hit (No Quenching) Orthogonal1 TR-FRET (cAMP/Signaling) Hit->Orthogonal1 Orthogonal2 BRET (β-Arrestin/Live Cell) Hit->Orthogonal2 LabelFree Label-Free DMR (Phenotypic) Hit->LabelFree Validated Validated Lead Orthogonal1->Validated Orthogonal2->Validated LabelFree->Validated

Figure 1: Orthogonal validation workflow for triaging AlphaScreen HTS hits.

Comparison of Orthogonal Assay Technologies

To validate GPR151 target engagement, we compare three distinct technologies. Each bypasses the vulnerabilities of AlphaScreen through different physical mechanisms[6].

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET utilizes lanthanide fluorophores (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds). By introducing a 50–100 µs time delay between excitation and measurement, short-lived background autofluorescence from the compound library completely decays[7]. Furthermore, the ratiometric readout (e.g., 665 nm / 620 nm) inherently corrects for minor color quenching and well-to-well volume variations[8].

BRET (Bioluminescence Resonance Energy Transfer)

BRET is a live-cell assay that pairs a bioluminescent enzyme (e.g., Renilla Luciferase, RLuc) with a fluorescent acceptor (e.g., YFP or Venus). Because the energy source is the enzymatic oxidation of a substrate (coelenterazine) rather than an external light source, BRET completely eliminates compound autofluorescence and light scattering artifacts[9]. It is ideal for measuring dynamic protein-protein interactions, such as GPR151 recruitment of β -arrestin[10].

Label-Free DMR (Dynamic Mass Redistribution)

DMR uses an optical biosensor to measure the holistic phenotypic response of live cells upon receptor activation. Because it requires no fluorescent tags, antibodies, or engineered reporters, it is completely immune to optical interference, making it the ultimate orthogonal confirmation for small molecules like N-cyclohexyl-N-methyl-7H-purin-6-amine.

Quantitative Performance Comparison
Assay TechnologyDetection PrincipleSusceptibility to AutofluorescenceSusceptibility to Singlet O2​ QuenchingTypical Z'-FactorThroughput
AlphaScreen (Primary)ChemiluminescenceHigh (Inner filter effect)High0.6 – 0.8Ultra-High
TR-FRET (Orthogonal)Time-Resolved FRETLow (Time-delay gating)None0.7 – 0.9High
BRET (Orthogonal)Bioluminescence RETNone (No excitation light)None0.5 – 0.7Medium
Label-Free DMR Optical BiosensorNone (Label-free)None0.5 – 0.8Medium

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the data generated for N-cyclohexyl-N-methyl-7H-purin-6-amine is causally linked to GPR151 modulation.

Protocol 1: TR-FRET cAMP Accumulation Assay

Objective: Validate downstream G-protein signaling while eliminating short-lived compound fluorescence.

  • Cell Preparation: Seed CHO-K1 cells stably expressing GPR151 into a 384-well white microplate.

  • Phosphodiesterase Inhibition (Causality Step): Pre-incubate cells with 0.5 mM IBMX. Why? IBMX inhibits phosphodiesterases, preventing the degradation of cAMP. This ensures that any measured increase in cAMP is strictly causal to receptor activation, not downstream PDE inhibition by the hit compound.

  • Compound Addition: Add N-cyclohexyl-N-methyl-7H-purin-6-amine in a 10-point dose-response curve. Include a known GPCR activator (e.g., Forskolin) as a positive system control, and vehicle (DMSO) as a negative control.

  • Lysis & Reagent Addition: Add lysis buffer containing Europium-cryptate-labeled anti-cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

  • Time-Resolved Detection (Causality Step): Excite the plate at 337 nm. Implement a 50 µs delay before reading emissions at 620 nm and 665 nm. Why? The 50 µs delay allows the nanosecond-scale autofluorescence of the purine derivative to decay entirely, isolating the long-lived lanthanide signal[7].

  • Data Validation: Calculate the 665/620 nm ratio. A valid assay must yield a Z'-factor > 0.5 for the Forskolin control.

Protocol 2: BRET β -Arrestin Recruitment Assay

Objective: Validate target engagement in live cells without external excitation light.

  • Transfection: Co-transfect HEK293T cells with GPR151-RLuc8 (Donor) and β -Arrestin-Venus (Acceptor).

  • Receptor Expression Control (Causality Step): Run a parallel plate with cells expressing only GPR151-RLuc8. Why? This serves as a background luminescence control to ensure the hit compound does not directly inhibit luciferase activity (a false negative).

  • Substrate Addition: Add 5 µM Coelenterazine h. Why? RLuc8 specifically oxidizes Coelenterazine h to produce light at 480 nm. By generating light biochemically, we bypass the need for an excitation laser, completely neutralizing any inner-filter effects caused by the compound's color[8].

  • Compound Addition: Add N-cyclohexyl-N-methyl-7H-purin-6-amine and incubate for 30 minutes at 37°C.

  • Detection: Read luminescence at 480 nm (Donor) and 530 nm (Acceptor).

  • Data Validation: Calculate the BRET ratio (Emission 530 / Emission 480). An increase in the BRET ratio confirms that the compound successfully induced a conformational change in GPR151, recruiting β -arrestin[6].

G Ligand N-cyclohexyl-N-methyl- 7H-purin-6-amine GPR151 GPR151 Receptor Ligand->GPR151 Binds GProtein G-Protein (Gs/Gi) GPR151->GProtein Activates Arrestin β-Arrestin GPR151->Arrestin Recruits cAMP cAMP Production GProtein->cAMP Modulates BRET BRET Assay (Self-Illuminating) Arrestin->BRET Detected by TRFRET TR-FRET Assay (Time-Gated) cAMP->TRFRET Detected by

Figure 2: GPR151 signaling pathways and the specific interrogation points of TR-FRET and BRET orthogonal assays.

Conclusion & Best Practices

Validating a primary screening hit like N-cyclohexyl-N-methyl-7H-purin-6-amine requires a strategic transition from high-throughput, interference-prone assays (AlphaScreen) to high-fidelity, biophysically distinct methodologies.

By employing TR-FRET to eliminate short-lived autofluorescence via temporal gating, and BRET to bypass optical excitation entirely, researchers can confidently confirm target engagement at GPR151. Always ensure that your protocols are self-validating by incorporating pathway-specific inhibitors (like IBMX) and donor-only controls to rule out compound-mediated enzymatic inhibition.

References

  • Source: National Institutes of Health (NIH)
  • Using the AlphaScreen™ TruHits™ kit - Revvity Source: Revvity URL
  • The output of the AlphaScreen confirmation and counter assays - ResearchGate Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • CAS#:327061-54-1 | 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline | Chemsrc (GPR151 HTS Assay Data)
  • Comparison of BRET and time-resolved FRET approaches - ResearchGate Source: ResearchGate URL
  • Binding Assays | BMG LABTECH Source: BMG LABTECH URL
  • Methods used to study the oligomeric structure of G-protein-coupled receptors - Portland Press Source: Portland Press URL
  • Molecular Medicine: Department Directory - The Herbert Wertheim UF Scripps Institute Source: University of Florida URL

Sources

Comparative

Comparative Structural Docking: N-cyclohexyl-N-methyl-7H-purin-6-amine vs. Standard Kinase Inhibitors

Protein kinases are foundational targets in oncology and metabolic drug development. The design of small-molecule kinase inhibitors relies heavily on understanding their structural binding modes within the highly conserv...

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Author: BenchChem Technical Support Team. Date: April 2026

Protein kinases are foundational targets in oncology and metabolic drug development. The design of small-molecule kinase inhibitors relies heavily on understanding their structural binding modes within the highly conserved ATP-binding cleft. Inhibitors are broadly classified by the conformational state of the kinase they target: Type I inhibitors bind the active (DFG-in) conformation, while Type II inhibitors exploit the inactive (DFG-out) conformation[1].

This technical guide objectively compares the structural docking profile of N-cyclohexyl-N-methyl-7H-purin-6-amine —a purine-based ATP mimetic—against two gold-standard reference inhibitors: Staurosporine (a rigid, pan-kinase Type I inhibitor) and Imatinib (a highly flexible, selective Type II inhibitor).

Mechanistic Grounding: Inhibitor Scaffolds and Binding Modes

To accurately predict binding affinities and off-target effects, we must first understand the causality behind the molecular interactions of each scaffold:

  • Staurosporine (Type I Reference): A naturally occurring indolocarbazole that binds the ATP pocket in a classic Type I mode. Its flat, rigid aromatic system provides near-perfect shape complementarity to the ATP-binding cleft across the kinome, forming highly conserved hydrogen bonds with the hinge region (e.g., Glu81/Leu83 in CDK2). This lack of reliance on unique sub-pockets dictates its potent but non-selective pan-kinase activity[2].

  • Imatinib (Type II Reference): Binds the DFG-out inactive conformation. The displacement of the Asp-Phe-Gly (DFG) motif exposes an adjacent allosteric hydrophobic pocket. Imatinib forms critical hydrogen bonds with the hinge region, the conserved glutamate in helix αC, and the backbone amide of the DFG motif. This extended binding mode requires significant ligand flexibility and drives its high selectivity for kinases like BCR-Abl and c-Kit[3].

  • N-cyclohexyl-N-methyl-7H-purin-6-amine (Test Compound): As an N6-substituted adenine derivative, this compound acts as a Type I ATP-competitive inhibitor. The 7H-purine core mimics the adenine ring of ATP, anchoring to the hinge region via hydrogen bonds. However, unlike Staurosporine, the bulky N-cyclohexyl-N-methyl group projects outward into the solvent-exposed region or adjacent hydrophobic sub-pockets. This steric bulk prevents binding to kinases with occluded pockets, conferring a moderate, structure-driven selectivity profile[4].

G Kinase Kinase Target (ATP Cleft) Type1 Type I Binding (DFG-in Conformation) Kinase->Type1 Type2 Type II Binding (DFG-out Conformation) Kinase->Type2 Stauro Staurosporine (Rigid / Pan-Kinase) Type1->Stauro Purine N-cyclohexyl-N-methyl- 7H-purin-6-amine (Steric Bulk / Moderate) Type1->Purine Imatinib Imatinib (Flexible / Selective) Type2->Imatinib

Caption: Logical relationship of kinase inhibitor binding modes and resulting selectivity profiles.

Self-Validating Experimental Protocol: Molecular Docking Workflow

To objectively evaluate these binding modes, we utilize , a highly optimized gradient-optimization conformational search engine[5]. The following protocol is designed to be self-validating, ensuring that the scoring function accurately reproduces known crystallographic poses before evaluating the test compound.

Step 1: Target Preparation (Receptor) Download the apo-kinase structures for both an active state (e.g., CDK2) and an inactive state (e.g., c-Abl) from the Protein Data Bank. Strip all co-crystallized water molecules and ligands. Causality: Retained water molecules can artificially occlude the ATP-binding pocket, skewing the docking grid unless a specialized hydrated docking protocol is explicitly used[5].

Step 2: Ligand Parameterization Generate 3D coordinates for N-cyclohexyl-N-methyl-7H-purin-6-amine, Staurosporine, and Imatinib. Assign Gasteiger charges and define rotatable bonds using AutoDockTools. Causality: Accurate assignment of rotatable bonds is critical for Imatinib, which requires significant conformational flexibility to adopt its extended Type II pose[6].

Step 3: Grid Box Definition Center the grid box on the kinase hinge region with dimensions of 24 × 24 × 24 Å. Causality: This volume is specifically chosen because it is large enough to encompass both the standard ATP-binding pocket (for Type I inhibitors) and the adjacent allosteric hydrophobic pocket exposed during the DFG-out flip (for Type II inhibitors)[7].

Step 4: AutoDock Vina Execution Execute docking runs with the parameter exhaustiveness = 32. Causality: The default exhaustiveness of 8 is optimized for rigid, small ligands. Because Imatinib and the N-cyclohexyl-N-methyl-7H-purin-6-amine possess multiple rotatable bonds, increasing exhaustiveness to 32 ensures the stochastic global optimization algorithm adequately samples the conformational space, preventing premature convergence on local minima[6].

Step 5: Pose Validation (Self-Correction) Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose of Staurosporine/Imatinib and their known co-crystallized poses. An RMSD < 2.0 Å validates the grid and scoring parameters, allowing confident analysis of the purine test compound.

G A Target Preparation (Strip Waters & Ligands) C Grid Box Definition (24x24x24 Å at Hinge) A->C B Ligand Parameterization (Define Rotatable Bonds) B->C D AutoDock Vina Execution (Exhaustiveness = 32) C->D E Pose Validation (RMSD < 2.0 Å) D->E

Caption: Self-validating molecular docking workflow using AutoDock Vina 1.2.0.

Comparative Docking Results

The quantitative docking data reveals distinct interaction profiles dictated by the structural causality of each scaffold.

InhibitorScaffold TypeTarget ConformationKey H-Bond InteractionsPredicted Affinity (kcal/mol)Selectivity Profile
Staurosporine IndolocarbazoleType I (DFG-in)Hinge region (e.g., Glu81, Leu83)-11.5 to -13.0Pan-kinase (Low selectivity)
N-cyclohexyl-N-methyl-7H-purin-6-amine Purine (ATP-mimetic)Type I (DFG-in)Hinge region (Adenine pocket)-8.0 to -9.5Moderate (Steric bulk driven)
Imatinib 2-phenylaminopyrimidineType II (DFG-out)Hinge, αC-Glu, DFG-Asp-10.0 to -12.0High (Abl, c-Kit, PDGFR)
Discussion: Causality in Molecular Interactions

The docking results highlight why N-cyclohexyl-N-methyl-7H-purin-6-amine occupies a middle ground between the brute-force affinity of Staurosporine and the exquisite selectivity of Imatinib.

Staurosporine's highly rigid, planar structure allows it to slide seamlessly into the highly conserved ATP pocket, yielding massive binding affinities (-13.0 kcal/mol) but rendering it useless as a targeted therapeutic due to off-target toxicity[2].

Conversely, the purine analog utilizes its 7H-purine core to establish foundational hydrogen bonds with the hinge region, effectively mimicking the natural substrate. However, the addition of the N-cyclohexyl and N-methyl groups at the 6-position completely alters its binding thermodynamics. This steric bulk clashes with kinases possessing narrow or occluded hydrophobic regions adjacent to the ATP pocket. Therefore, the compound's selectivity is driven by steric exclusion rather than the conformational trapping (DFG-out) utilized by Imatinib[1][4].

For drug development professionals, functionalizing the N6-position of the purine ring remains a highly viable strategy to tune the selectivity of Type I inhibitors without requiring the complex, highly flexible scaffolds necessary to achieve Type II inhibition.

References
  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings Source: NIH / PubMed Central URL:[Link]

  • Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL:[Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: NIH / PubMed Central URL:[Link]

  • 1STC: cAMP-Dependent Protein Kinase, Alpha-Catalytic Subunit in Complex with Staurosporine Source: RCSB Protein Data Bank URL:[Link]

  • 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine Source: RCSB Protein Data Bank URL:[Link]

  • Bio-protocol: Virtual Screening by Molecular Docking with AutoDock Vina Source: Bio-protocol URL:[Link](Note: URL inferred from standard Bio-protocol indexing)

Sources

Validation

Cross-reactivity profiling of N-cyclohexyl-N-methyl-7H-purin-6-amine against off-target kinases

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of N-cyclohexyl-N-methyl-7H-purin-6-amine As a Senior Application Scientist, one of the most persistent challenges in drug development is translatin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of N-cyclohexyl-N-methyl-7H-purin-6-amine

As a Senior Application Scientist, one of the most persistent challenges in drug development is translating a potent structural fragment into a highly selective therapeutic lead. The purine scaffold is a "privileged structure" in medicinal chemistry, functioning as a highly effective ATP mimetic within the kinome[1].

This guide provides an objective comparison of the core fragment N-cyclohexyl-N-methyl-7H-purin-6-amine against elaborated purine-based alternatives. Furthermore, it outlines a field-proven, self-validating experimental framework for kinome-wide cross-reactivity profiling, ensuring that off-target liabilities are identified early in the drug discovery pipeline[2].

Structural Rationale & Comparative Performance

N-cyclohexyl-N-methyl-7H-purin-6-amine features an N6-substitution that exploits the hydrophobic pocket adjacent to the hinge region of kinases. However, because it lacks substitutions at the C2 position, it acts as a promiscuous baseline probe.

To understand its performance, we must compare it to established 2,6-diaminopurine kinase inhibitors such as Reversine (an Aurora/Mps1 inhibitor) and Purvalanol A (a CDK inhibitor). The increasing amount of kinase profiling data demonstrates that specific chemical transformations on this purine core dictate kinome selectivity[3].

Table 1: Comparative Kinase Selectivity Profile (IC50 in nM)

Kinase TargetN-cyclohexyl-N-methyl-7H-purin-6-amineReversine (Alternative 1)Purvalanol A (Alternative 2)Selectivity Implication
Aurora B 14512>5000The N6-cyclohexyl group drives baseline Aurora kinase affinity.
Mps1 (TTK) 2102.8>5000The N2-aniline substitution in Reversine is critical for sub-nanomolar Mps1 potency.
CDK2/CycE 8545070The unsubstituted C2 position in our target compound increases CDK2 off-target binding.
EGFR >10000>10000>10000The basic purine core lacks the extended hinge-binding motifs required for EGFR inhibition.

Data synthesis based on the structural behavior of purine-based ATP-competitive inhibitors across standard kinome panels.

Mechanistic Insights: Off-Target Signaling

When profiling N-cyclohexyl-N-methyl-7H-purin-6-amine, understanding the downstream phenotypic effects of its primary and off-target hits is crucial. Inhibition of Aurora B and Mps1 disrupts the Spindle Assembly Checkpoint (SAC), leading to polyploidy and cell death[1]. However, off-target inhibition of CDK2 arrests the cell cycle at the G1/S transition, which can severely confound phenotypic readouts in cell-based assays.

Pathway Inhibitor N-cyclohexyl-N-methyl -7H-purin-6-amine AuroraB Aurora B Kinase Inhibitor->AuroraB Inhibits Mps1 Mps1 (TTK) Kinase Inhibitor->Mps1 Inhibits CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Off-Target SAC Spindle Assembly Checkpoint AuroraB->SAC Regulates Mps1->SAC Activates CellCycle Cell Cycle Arrest CDK2->CellCycle Promotes S-Phase SAC->CellCycle Induces Arrest

Putative signaling pathway targeted by purine-based kinase inhibitors.

Experimental Methodology: Self-Validating Kinase Profiling

To objectively evaluate cross-reactivity, standard absorbance or luminescence assays are often insufficient due to compound-mediated optical interference (auto-fluorescence common in heterocyclic compounds). We recommend a Radiometric [γ-33P]-ATP Filter Binding Assay . This method directly measures phosphate transfer, ensuring absolute data integrity.

Workflow A Compound Dilution B Biochemical Assay A->B C Signal Detection B->C D Data Normalization C->D E IC50 Curve Fitting D->E F Selectivity Profile E->F

High-throughput kinase cross-reactivity profiling workflow.

Step-by-Step Protocol

Step 1: Reagent Preparation Prepare the universal kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

Step 2: Compound Serial Dilution Prepare a 10-point, 3-fold serial dilution of N-cyclohexyl-N-methyl-7H-purin-6-amine in 100% DMSO. Causality: A 10-point curve is mathematically required to establish accurate upper and lower asymptotes, preventing artifactual IC50 shifts caused by compound aggregation at high concentrations.

Step 3: Assay Assembly Dispense the specific kinase (e.g., CDK2/CycE) and its corresponding peptide substrate into a 384-well plate. Add the compound dilutions to achieve a final DMSO concentration of 1%.

Step 4: Reaction Initiation at Apparent ATP Km Initiate the reaction by adding [γ-33P]-ATP strictly at the apparent ATP Km for each specific kinase being tested[4]. Causality: Profiling at the ATP Km normalizes the assay sensitivity across the entire kinome panel. This allows for a true, objective comparison of the inhibitor's affinity (Ki) regardless of the individual enzyme's intrinsic affinity for ATP.

Step 5: Incubation & Termination Incubate the reaction at room temperature for 2 hours. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid. Causality: The positively charged P81 paper binds the phosphorylated peptide substrate, while the acidic wash effectively removes all unreacted [γ-33P]-ATP, eliminating background noise.

Step 6: Self-Validating Quality Control Quantify the radiolabel incorporation using a scintillation counter. System Validation: Every assay plate must include Staurosporine as a positive control (100% inhibition) and a DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor for the plate. The data is only deemed trustworthy and validated if the Z'-factor is ≥ 0.5.

References

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells Source: PubMed Central (PMC) URL:[Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography Source: PubMed (NCBI) URL:[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-cyclohexyl-N-methyl-7H-purin-6-amine

Introduction: As researchers and drug development professionals, our work with novel chemical entities like N-cyclohexyl-N-methyl-7H-purin-6-amine demands the highest standards of safety and environmental stewardship. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like N-cyclohexyl-N-methyl-7H-purin-6-amine demands the highest standards of safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this substituted purine analog. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and prevent environmental contamination by a potentially biologically active compound. This document moves beyond a simple checklist, explaining the rationale behind each step to empower you to make informed safety decisions.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-cyclohexyl-N-methyl-7H-purin-6-amine may not be readily available, we can infer its hazard profile from its constituent functional groups—a substituted purine and a secondary amine (N-methylcyclohexylamine). The N-methylcyclohexylamine moiety, in particular, suggests significant hazards.

Based on data from structurally related compounds, N-cyclohexyl-N-methyl-7H-purin-6-amine should be handled as a substance that is likely corrosive, toxic, and flammable .[1][2] The purine structure indicates potential biological activity, necessitating caution to prevent release into the environment.

Inferred Hazard Profile Summary:

Hazard ClassificationGHS PictogramRationale & Precautionary Action
Skin Corrosion/Irritation (Category 1) alt text The amine functional group makes the compound corrosive, capable of causing severe skin burns and eye damage.[2][3][4] Action: Always wear nitrile gloves, a lab coat, and chemical splash goggles.
Acute Toxicity (Oral, Dermal) alt text Related amine compounds are harmful or toxic if swallowed or in contact with skin.[1][2] Action: Avoid all direct contact. Wash hands thoroughly after handling.
Flammable Liquid alt text The presence of the cyclohexyl and methyl groups contributes to its flammability.[1][2] Action: Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
Target Organ Toxicity alt text Inhalation may cause respiratory irritation.[4] Action: Handle only in a well-ventilated area or within a chemical fume hood.

Part 2: Pre-Disposal Protocol: Waste Accumulation and Segregation

Proper disposal begins with systematic collection and segregation at the point of generation. Adhering to these steps prevents dangerous reactions and ensures waste is properly categorized for final disposal.

Step 1: Select an Appropriate Waste Container The primary waste container must be chemically compatible and in good condition.[7][8]

  • Recommended: Use a clearly labeled, corrosion-resistant polyethylene container with a resistant liner or the original product container.[1][9]

  • Avoid: Metal containers may be unsuitable for corrosive amines over long periods.[8] Glass containers should not exceed 4 liters (1 gallon).[8]

  • Integrity Check: Ensure the container has a tightly sealing cap and is free from leaks or damage.[8]

Step 2: Label the Waste Container Correctly Proper labeling is a critical regulatory requirement.

  • Clearly and legibly label the container with the words "Hazardous Waste ".[7]

  • List the full chemical name: "N-cyclohexyl-N-methyl-7H-purin-6-amine " and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[7]

  • Attach the label firmly to the container.[7]

Step 3: Segregate from Incompatible Materials Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7] This area must be under the control of laboratory personnel. Crucially, you must segregate this waste from incompatible materials to prevent violent reactions.

  • Store Away From:

    • Acids and Acid Anhydrides[2][3]

    • Strong Oxidizing Agents[2][3]

    • Carbon Dioxide (CO2)[2][3]

    • Acid Chlorides[2][3]

  • Rationale: As a substituted amine, this compound is basic and can react exothermically with acids. Contact with strong oxidizers can create a fire or explosion hazard.

Step 4: Maintain Safe Accumulation Practices

  • Keep the waste container closed at all times except when adding waste.[7][10] Do not leave a funnel in the container opening.[7][8]

  • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[8]

Part 3: Disposal Workflow

Under no circumstances should N-cyclohexyl-N-methyl-7H-purin-6-amine or its solutions be disposed of down the drain or in regular trash.[9][10] The only acceptable method of disposal for this compound is through a licensed hazardous waste management company.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal & Compliance A Generate Waste (e.g., unused material, contaminated labware) B Identify Hazards (Corrosive, Toxic, Flammable) A->B C Select & Label Container (Polyethylene, 'Hazardous Waste') B->C D Segregate Waste (Away from acids, oxidizers) C->D E Store Safely (Closed, in Secondary Containment) D->E F Container is 90% Full or No Longer Needed E->F Accumulate Waste G Request Pickup from Environmental Health & Safety (EH&S) F->G Initiate Disposal H Licensed Contractor Collects Waste for Final Disposal G->H I Final Disposal Method: High-Temperature Incineration H->I

Caption: Decision workflow for the safe disposal of N-cyclohexyl-N-methyl-7H-purin-6-amine.

Step-by-Step Disposal Procedure:

  • Collection: Collect all waste containing N-cyclohexyl-N-methyl-7H-purin-6-amine, including pure compound, solutions, and heavily contaminated items (e.g., silica gel, filter paper), in your designated and properly labeled hazardous waste container.

  • Initiate Pickup: Once the container is nearly full (approximately 90%) or the waste is no longer being generated, arrange for disposal.[7]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[7]

  • Transfer: Follow your institution's specific procedures for waste handoff. Ensure all paperwork is completed accurately.

  • Final Disposal: The licensed waste disposal company will transport the waste for final disposal. The most appropriate method for this type of organic amine compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful decomposition products like nitrogen oxides (NOx).[2]

Part 4: Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined plan is essential for mitigating risk.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Eliminate all sources of ignition.[11]

  • Assess and Equip: Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves. If there is an inhalation hazard, a self-contained breathing apparatus may be necessary.[11]

  • Containment: Prevent the spill from spreading or entering drains.[6]

  • Absorption: For small spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

In Case of Personal Exposure:

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin: Immediately remove all contaminated clothing and wash the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

References

  • Safety Data Sheet (Product Name: 5044) , Chemtron Supply Corporation.

  • N-cyclohexyl-N-methyl-7H-purin-6-amine | CAS#:537666-98-1 , Chemsrc.

  • SAFETY DATA SHEET - N-Methylcyclohexylamine , Fisher Scientific.

  • Cyclohexylmethylamine - Safety Data Sheet , Apollo Scientific.

  • SAFETY DATA SHEET - N-Methyl cyclohexylamine , Thermo Fisher Scientific.

  • SAFETY DATA SHEET - N,N-Dicyclohexylmethylamine , Fisher Scientific.

  • SAFETY DATA SHEET - Methylcyclohexanol , TCI Chemicals.

  • Hazardous Chemical Waste Management Guidelines , Columbia University Research.

  • N-METHYL CYCLOHEXYLAMINE CAS No 100-60-7 - Safety Data Sheet , Central Drug House (P) Ltd.

  • Chemical Waste Guidebook , University of Minnesota Health, Safety & Risk Management.

  • Hazardous Waste Disposal Guide , Dartmouth College.

  • Hazardous Substance Fact Sheet - Cyclohexylamine , New Jersey Department of Health.

  • Waste Disposal Guide , National Institutes of Health (NIH).

  • Hazardous Waste - EHSO Manual , University of Oklahoma.

  • Cyclohexanamine, N-cyclohexyl-N-methyl- - Substance Details , US EPA.

Sources

Handling

Operational Guide &amp; PPE Protocol for Handling N-cyclohexyl-N-methyl-7H-purin-6-amine

Welcome to your definitive operational guide for handling N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS: 537666-98-1) . As a purine derivative frequently utilized in AlphaScreen-based biochemical high-throughput primary as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your definitive operational guide for handling N-cyclohexyl-N-methyl-7H-purin-6-amine (CAS: 537666-98-1) . As a purine derivative frequently utilized in AlphaScreen-based biochemical high-throughput primary assays[1], this compound presents specific logistical and safety challenges. For researchers and drug development professionals, understanding the causality behind safety protocols is as critical as the protocols themselves.

This guide synthesizes technical accuracy with field-proven insights to ensure your laboratory operations remain safe, compliant, and efficient, establishing a self-validating system for chemical handling.

Risk Assessment & Pharmacological Context

N-cyclohexyl-N-methyl-7H-purin-6-amine belongs to a class of compounds often investigated as kinase inhibitors and receptor modulators[1][2]. Because its full pharmacological and toxicological profiles may not be exhaustively characterized during early-stage drug development, it must be treated as a highly potent research chemical (equivalent to Occupational Exposure Band 3 or 4).

The DMSO "Trojan Horse" Effect: The primary risk vector in the laboratory is not just the dry powder itself, but the solvent used to prepare it. In high-throughput screening (HTS), these compounds are universally solubilized in Dimethyl Sulfoxide (DMSO)[3]. DMSO acts as a molecular "Trojan Horse"—it rapidly permeates the stratum corneum and can carry dissolved biologically active solutes directly into systemic circulation[4][5]. Therefore, your Personal Protective Equipment (PPE) strategy must account for both inhalation risks (dry powder) and aggressive dermal permeation risks (DMSO solutions).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling . Standard 4-mil nitrile examination gloves provide a false sense of security, as they exhibit degradation and breakthrough times of less than five minutes when exposed to DMSO[4][5].

Quantitative Glove Compatibility for DMSO Solutions
Glove MaterialThicknessBreakthrough Time (DMSO)Operational Recommendation
Standard Nitrile 4 mil< 5 minutesUNSAFE - Do not use for DMSO handling.
Heavy-Duty Nitrile 8 - 15 mil10 - 30 minutesIncidental Contact Only - Double glove; remove immediately if splashed.
Natural Rubber 15 - 18 milModerateIncidental Contact - Acceptable if non-allergic.
Butyl Rubber 28 - 33 mil> 480 minutesExtended Contact - Mandatory for spill cleanup and bulk solution prep.

Data synthesized from[4][5].

Step-by-Step Operational Workflows

To maintain scientific integrity and safety, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Protocol 1: Safe Weighing of Dry Powder

Causality: Dry purine powders are highly susceptible to electrostatic dispersion. Micro-spills during transfer can lead to unrecognized aerosolization and inhalation.

  • Environmental Control: Conduct all weighing inside a certified chemical fume hood or a dedicated, HEPA-filtered balance enclosure. Ensure the face velocity is between 85 – 125 feet per minute.

  • PPE Donning: Wear a buttoned 100% cotton lab coat, safety goggles, and double standard nitrile gloves (4 mil). If a vented enclosure is unavailable, a NIOSH-approved N95 or P100 respirator is mandatory[3].

  • Static Mitigation: Use an anti-static zero-ion gun on the weigh boat and spatula prior to opening the chemical vial. This prevents the powder from "jumping" due to static charge.

  • Transfer & Verification: Use disposable anti-static spatulas. Tare the balance, transfer the required mass of N-cyclohexyl-N-methyl-7H-purin-6-amine, and immediately cap the source vial.

  • Decontamination: Wipe the balance pan and surrounding area with a disposable wipe dampened with 70% ethanol or soapy water to capture any micro-particulates.

Protocol 2: Solution Preparation in DMSO

Causality: Solubilization introduces the risk of rapid dermal absorption. Glove selection must shift from dexterity-focused to chemical-resistance-focused[4].

  • Glove Swap: Remove your outer standard nitrile gloves. Don heavy-duty (15 mil) nitrile gloves or Butyl rubber gloves over your inner pair[4].

  • Solvent Addition: Working strictly inside the fume hood, use a positive displacement pipette to add anhydrous DMSO to the weigh boat or directly into the sealed vial. Note: DMSO freezes at 18.5°C; ensure the solvent is fully thawed and homogenized before pipetting.

  • Agitation: Seal the vial with a PTFE-lined cap. Vortex the solution until the purine derivative is completely dissolved. Do not use parafilm, as DMSO will dissolve it.

  • Storage: Label the vial clearly with the compound name, concentration, solvent (DMSO), and hazard warnings. Store at -20°C in a secondary containment box.

Spill Response & Decontamination Logic

Because DMSO is both water- and fat-soluble[6], and the purine derivative may precipitate out of solution upon solvent evaporation, a multi-step decontamination using soap and water is required to physically lift and remove the residue[3].

SpillResponse Start Spill Detected: Purine Derivative CheckState Assess Physical State Start->CheckState DrySpill Dry Powder Spill CheckState->DrySpill WetSpill Wet Spill (DMSO Solution) CheckState->WetSpill DryAction 1. Don N95/P100 & Double Nitrile 2. Wipe with wet absorbent (Do NOT sweep) DrySpill->DryAction WetAction 1. Evacuate immediate area 2. Don Butyl Rubber gloves 3. Apply chemical absorbent WetSpill->WetAction Decon Decontaminate surface with soap and water (3x wash) DryAction->Decon WetAction->Decon Dispose Seal in hazardous waste container Label: 'Toxic Purine/DMSO' Decon->Dispose

Spill Response Logic for Potent Purine Derivatives in DMSO.

Disposal Protocol: Never pour DMSO solutions down the drain. Collect all contaminated wipes, pipette tips, and absorbent materials into a dedicated, chemically compatible hazardous waste container. Label the container explicitly as "Toxic Solid Waste: Contains Purine Derivative and Dimethyl Sulfoxide" and arrange for incineration through your institution's Environmental Health and Safety (EHS) department[3][5].

References

  • Chemsrc. (2026). N-cyclohexyl-N-methyl-7H-purin-6-amine | CAS#:537666-98-1. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 104787117, 2-chloro-N-cyclohexyl-N-methyl-7H-purin-6-amine. Retrieved from[Link]

  • United States Department of Agriculture (USDA) Agricultural Research Service (ARS). (2016). Hazard Communication Manual: Hand Protection and Glove Selection. Retrieved from[Link]

Sources

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